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3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol Documentation Hub

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  • Product: 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol
  • CAS: 1188090-66-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

Executive Summary This technical guide provides a comprehensive analysis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol , a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.[1] Distinguished...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol , a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.[1] Distinguished by the electron-withdrawing 2,4-difluorophenyl moiety, this compound serves as a versatile intermediate for triazole antifungals (e.g., Voriconazole analogs) and exhibits intrinsic biological activity as a GABA-A receptor antagonist.[1]

This document details the compound's tautomeric behavior—specifically the equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms—which dictates its reactivity and binding affinity.[1] We present a validated synthetic protocol, physicochemical profiling, and a mechanistic overview of its biological interactions.

Chemical Identity and Physicochemical Properties[2][3][4][5][6][7][8]

The core structure consists of an isoxazole ring substituted at the 3-position with a 2,4-difluorophenyl group and at the 5-position with a hydroxyl group. A defining characteristic of this molecule is its prototropic tautomerism .[1]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol
Common Synonyms 3-(2,4-Difluorophenyl)-5-hydroxyisoxazole; 3-(2,4-Difluorophenyl)isoxazol-5(4H)-one
Molecular Formula C₉H₅F₂NO₂
Molecular Weight 197.14 g/mol
Core Scaffold 3-Aryl-isoxazol-5-ol
Key Substituents 2,4-Difluorophenyl (Lipophilic, Metabolic Stability); 5-Hydroxy (H-bond donor/acceptor)
Tautomeric Equilibrium

In solution and the solid state, 3-aryl-isoxazol-5-ols predominantly exist as the 2H- or 4H-isoxazol-5-one (keto) tautomers rather than the 5-ol (enol) form.[1] This equilibrium is solvent-dependent but strongly favors the keto form due to the stability of the carbonyl group. However, the enol form is often the active species in metal chelation or specific enzymatic binding pockets.

Tautomerism Pathway Visualization:

Tautomerism cluster_legend Equilibrium Dynamics Enol Enol Form (5-Hydroxyisoxazole) Active H-bond Donor Keto Keto Form (Isoxazol-5(4H)-one) Thermodynamically Favored Enol->Keto  K_eq >> 1   Anion Enolate Anion (Delocalized Negative Charge) Reactive Intermediate Enol->Anion  -H+ (Base)   Keto->Anion  -H+ (Base)   Note The keto form dominates in neutral solution. The anion is the common intermediate for alkylation.

Figure 1: Prototropic tautomerism between the 5-hydroxy and 5-oxo forms.[1] The equilibrium shifts based on solvent polarity and pH.

Predicted Physicochemical Metrics
ParameterValue (Estimated)Significance
pKa (Acidic) 5.5 – 6.5The NH/OH proton is significantly acidic due to the electron-withdrawing fluorines and the isoxazole ring.[1]
LogP ~2.1Moderate lipophilicity driven by the difluorophenyl ring, suitable for membrane permeability.
H-Bond Donors 1Via the OH (enol) or NH (keto) group.[1]
H-Bond Acceptors 3N, O (ring), and O (exocyclic).[1]

Validated Synthetic Protocol

The most robust synthesis involves the cyclization of a


-keto ester with hydroxylamine. This method is preferred for its regioselectivity, ensuring the 3-aryl substituent placement.
Retrosynthetic Analysis
  • Target: 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol[1]

  • Precursors: Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate + Hydroxylamine Hydrochloride.[1]

  • Mechanism: Condensation of hydroxylamine with the ketone, followed by intramolecular nucleophilic attack on the ester carbonyl.

Step-by-Step Methodology

Reagents:

  • Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (1.0 eq)[1]

  • Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.2 eq)

  • Sodium Hydroxide (NaOH) or Sodium Acetate (NaOAc) (2.5 eq)

  • Solvent: Ethanol/Water (1:1) or Methanol.[1][2]

Protocol:

  • Preparation: Dissolve Hydroxylamine hydrochloride (1.2 eq) in a 1:1 mixture of Ethanol/Water. Add Sodium Hydroxide (2.5 eq) slowly at 0°C to generate free hydroxylamine in situ.[1]

  • Addition: Add Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (1.0 eq) dropwise to the basic hydroxylamine solution. Ensure the temperature remains below 10°C during addition to prevent side reactions.

  • Cyclization: Allow the mixture to warm to room temperature, then reflux for 3–4 hours. Monitor reaction progress via TLC (mobile phase: Ethyl Acetate/Hexane 1:1). The starting ester spot should disappear.

  • Work-up (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with 6N HCl to pH ~2.[1] Note: The product will precipitate as the free acid/enol form.

    • Filter the white solid precipitate.[3]

  • Purification: Recrystallize from Ethanol or Toluene.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the isoxazole C4-H proton around

      
       5.5–6.5 ppm (depending on tautomer).[1]
      
    • 19F NMR: Confirm the presence of two distinct fluorine signals corresponding to the 2,4-substitution pattern.

Synthesis Workflow Diagram:

Synthesis BetaKeto Ethyl 3-(2,4-difluorophenyl)- 3-oxopropanoate Intermed Oxime Intermediate (In Situ) BetaKeto->Intermed Condensation NH2OH Hydroxylamine HCl (+ NaOH) NH2OH->Intermed Cyclization Cyclization (Reflux) Intramolecular Attack Intermed->Cyclization -EtOH Acidification Acidification (pH 2) Precipitation Cyclization->Acidification Product 3-(2,4-Difluorophenyl)- 1,2-oxazol-5-ol Acidification->Product Isolation

Figure 2: Synthetic route via condensation of beta-keto ester and hydroxylamine.[1][3][4]

Biological Mechanism of Action

The 3-(2,4-difluorophenyl)-1,2-oxazol-5-ol scaffold exhibits dual functionality in biological systems: as a pharmacophore in antifungal agents and as a modulator of GABA receptors.[1]

GABA-A Receptor Antagonism

3-Aryl-isoxazol-5-ols are established bioisosteres of GABA (gamma-aminobutyric acid).[1]

  • Mechanism: The isoxazol-5-ol core mimics the carboxylate group of GABA, while the 3-aryl substituent sterically blocks the receptor channel pore or allosteric sites.

  • Effect: Competitive or non-competitive antagonism of the GABA-A receptor chloride channel.[1] This activity is often exploited in insecticide design (blocking insect GABA receptors) but requires careful selectivity profiling in human drug development to avoid convulsant effects.[1]

Antifungal Pharmacophore (Voriconazole Relevance)

The 2,4-difluorophenyl moiety is a "privileged structure" in antifungal azoles (e.g., Fluconazole, Voriconazole).[1]

  • Role: It fits into the hydrophobic pocket of the fungal enzyme Lanosterol 14

    
    -demethylase (CYP51) .[1]
    
  • Metabolic Stability: The fluorine atoms at the 2 and 4 positions block oxidative metabolism (P450 attack) at the phenyl ring, significantly increasing the half-life of the molecule.

  • Application: While the 5-ol itself is not the final drug, it serves as a precursor to construct the side chains of next-generation azoles.

Biological Pathway Diagram:

BioActivity Compound 3-(2,4-Difluorophenyl)- 1,2-oxazol-5-ol GABA GABA-A Receptor (Orthosteric Site) Compound->GABA Antagonism (Mimics GABA carboxylate) CYP51 Fungal CYP51 (Hydrophobic Pocket) Compound->CYP51 Pharmacophore (2,4-F2-Phenyl Binding) GABA_Out Cl- Channel Blockade (CNS Excitation/Insecticidal) GABA->GABA_Out CYP51_Out Ergosterol Synthesis Inhibition (Antifungal Activity) CYP51->CYP51_Out

Figure 3: Dual biological mechanisms: GABA antagonism (primary for the core) and CYP51 binding (via the difluorophenyl group).[1]

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Specific Toxicity: Due to its GABA antagonist potential, the compound should be handled as a potential neurotoxin/convulsant until fully characterized.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The keto-enol equilibrium can be sensitive to moisture.[1]

References

  • Synthesis of Isoxazoles: Organic Syntheses, Coll. Vol. 9, p. 155 (1998); Vol. 72, p. 232 (1995).[1] (General protocol for 3-aryl-isoxazol-5-ols).

  • Tautomerism of Isoxazol-5-ols: Journal of the Chemical Society, Perkin Transactions 2, 1984, 1025-1031.[1]

  • GABA Antagonism of 3-Isoxazolols: Journal of Agricultural and Food Chemistry, 2015, 63(28), 6304–6312.[5][6] "4,5-Substituted 3-Isoxazolols with Insecticidal Activity Act as Competitive Antagonists of Housefly GABA Receptors".[1][5][6] [1]

  • Voriconazole Structure-Activity: Clinical Microbiology Reviews, 2011, 24(4), 641–669.[1] "Triazole Antifungal Agents: Mode of Action and Clinical Applications". [1]

  • 2,4-Difluorophenyl Pharmacophore: Journal of Medicinal Chemistry, 2008, 51(15), 4601–4608. "Synthesis and Antifungal Activity of Novel Triazole Derivatives".

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

The following technical guide details the solubility profile, physicochemical behavior, and characterization protocols for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol . [1][2][3][4] Executive Summary 3-(2,4-Difluorophenyl)-1,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and characterization protocols for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol .

[1][2][3][4]

Executive Summary

3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol is a critical heterocyclic intermediate used in the synthesis of antifungal agents (e.g., Voriconazole analogs) and agrochemical scaffolds.[1][2][3][4] Its handling is complicated by a dynamic keto-enol tautomerism that dictates its solubility and reactivity.[1][2][3][4]

While often referenced as the "5-ol" (enol) form, in the solid state and most solution phases, this compound predominantly exists as the 2H-isoxazol-5-one (NH-keto) tautomer.[1][2][3][4] This guide provides a comprehensive solubility profile, explaining how solvent polarity shifts the tautomeric equilibrium, and outlines validated protocols for solubility determination and recrystallization.

Physicochemical Characterization

Structural Identity & Tautomerism

The solubility of this compound cannot be understood without addressing its tautomeric nature.[4] The "5-ol" form is aromatic but less stable than the "5-one" forms in polar media due to the strength of the amide-like (NH-C=O) resonance.[1][2][4]

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    NO
    
    
    [2][3][4]
  • Molecular Weight: 197.14 g/mol [1][2][3][4]

  • pKa (Predicted): ~6.5 – 7.2 (The NH proton is weakly acidic, allowing deprotonation in basic aqueous media).

Tautomeric Equilibrium Diagram

The following diagram illustrates the three distinct forms relevant to solubility and spectroscopy.

Tautomerism OH_Form Enol Form (3-(2,4-Difluorophenyl)isoxazol-5-ol) Dominant in: Gas Phase / Trapped Derivatives NH_Form NH-Keto Form (2H-Isoxazol-5-one) Dominant in: Solid State & Polar Solvents (High MP, H-bond Donor) OH_Form->NH_Form Solvent Stabilization (H-bonding) CH_Form CH-Keto Form (4H-Isoxazol-5-one) Dominant in: Non-polar Solvents (Lipophilic) NH_Form->CH_Form Prototropic Shift

Figure 1: Tautomeric equilibrium of 3-arylisoxazol-5-ols. The NH-keto form is typically the species precipitating during crystallization.[1][4]

Solubility Profile in Organic Solvents[4][5]

The presence of the 2,4-difluorophenyl group increases lipophilicity (logP ~1.8–2.[1][4]2) compared to the unsubstituted phenyl analog, but the isoxazolone core imparts significant polarity.[4]

Qualitative Solubility Matrix

Data derived from structural analog behavior (3-phenylisoxazol-5-one) and functional group analysis.[1][2][3][4]

Solvent ClassRepresentative SolventSolubility RatingTautomeric InfluenceApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Stabilizes NH-form via H-bond acceptance.[1][2][3][4]Stock solutions, Reaction media.[5][6]
Polar Protic Methanol, EthanolModerate (10–50 mg/mL)Stabilizes NH-form.[2][3][4] Solubility increases 5-10x at reflux.[1][2][3][4]Recrystallization (primary).[2][3][4][6][7]
Chlorinated Dichloromethane (DCM), ChloroformLow-Moderate (1–10 mg/mL)Shifts equilibrium toward CH-form or OH-form.[1][2][3][4]Extraction, Chromatography.
Ethers THF, 1,4-DioxaneModerate Good solvation of the aromatic ring.[1][3][4]Reaction co-solvent.[2][3][4]
Hydrocarbons Hexanes, Heptane, TolueneVery Low (<1 mg/mL)Poor interaction with the polar isoxazolone core.[4]Anti-solvent for precipitation.[2][3][4][8]
Aqueous Water (pH 7)Insoluble Hydrophobic effect dominates.[2][3][4]Wash solvent.[2][3][4][6][8][9]
Aqueous Base 1M NaOH, NaHCO

Soluble Deprotonation forms the isoxazol-5-olate anion.[1][2][3][4]Acid-base extraction.[1][2][3][4]
Temperature-Dependent Behavior

The solubility in lower alcohols (Ethanol, Isopropanol) exhibits a steep curve relative to temperature.[2][4]

  • @ 20°C: Sparingly soluble (crystallizes out).[2][3][4]

  • @ 80°C (Reflux): Highly soluble.[2][3][4]

  • Implication: This steep gradient makes Ethanol/Water (9:1) or Pure Ethanol the ideal solvent system for purification via recrystallization.[2][4]

Experimental Methodologies

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol ensures accurate solubility data generation, accounting for the slow equilibration of tautomers.[1][2][4]

Objective: Determine saturation concentration (


) in target solvents.
  • Preparation: Weigh excess solid (~50 mg) into a chemically resistant glass vial (4 mL).

  • Solvent Addition: Add 1.0 mL of the target solvent.[4]

  • Equilibration:

    • Agitate at constant temperature (25°C ± 0.1°C) for 24 hours .

    • Note: Short equilibration (<6h) may result in kinetic solubility data, which is often higher than thermodynamic solubility due to metastable polymorphs.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Quantification:

    • Dilute the supernatant 100x with Mobile Phase.[4]

    • Analyze via HPLC-UV (254 nm).

    • Calculate

      
       using a 5-point calibration curve.[1][2][3][4]
      
Workflow: Recrystallization & Purification

The high melting point and steep solubility curve in alcohols allow for effective purification from reaction byproducts.[4]

Recrystallization Step1 1. Dissolution Dissolve crude solid in boiling Ethanol (95%). Use minimum volume to reach saturation. Step2 2. Hot Filtration (Optional) Remove insoluble mechanical impurities while solution is near reflux. Step1->Step2 Step3 3. Nucleation Cool slowly to Room Temp (25°C). Allow NH-keto form to lattice. Step2->Step3 Step4 4. Anti-Solvent Addition (If needed) Add Water dropwise until turbidity persists, then cool to 0-4°C. Step3->Step4 Step5 5. Isolation Vacuum filtration. Wash with cold Ethanol/Water (1:1). Step4->Step5

Figure 2: Optimized recrystallization workflow for 3-arylisoxazol-5-ones.

Applications & Handling

Reaction Solvent Selection[4]
  • N-Alkylation/Acylation: Use DMF or Acetonitrile with a base (K

    
    CO
    
    
    
    ).[1][2][3][4] The compound is soluble, and the base generates the nucleophilic anion.[4]
  • Hydrogenation: Use Methanol or Ethyl Acetate .[1][2][3][4] Avoid chlorinated solvents if using Pd/C to prevent catalyst poisoning.[2][3][4]

Stability
  • Hydrolysis: Stable at neutral/acidic pH.[2][3][4]

  • Base Sensitivity: In strong aqueous base (pH > 12) at elevated temperatures, the isoxazole ring may undergo ring-opening (rearrangement) to form nitrile intermediates.[2][4]

References

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: Isoxazol-5-ones. Advances in Heterocyclic Chemistry .

  • Pfizer Inc. (2002).[2][3][4] Process for the preparation of Voriconazole and intermediates thereof. US Patent 6,586,594.[2][3][4] (Describes 2,4-difluorophenyl isoxazole intermediates).

  • Sigma-Aldrich. (2023).[1][2][3][4] Safety Data Sheet: 3-Phenyl-5-isoxazolone (Analogous Data).

  • Beilstein J. Org.[2][3][4] Chem. (2022).[2][3][4][5][8][10] Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Beilstein Journal of Organic Chemistry , 18, 422–430.[1][4]

  • National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 1083224-23-0 (Carboxylic acid derivative). [2][3]

Sources

Foundational

Technical Deep Dive: The 2,4-Difluorophenyl Moiety in Isoxazole Pharmacophores

Topic: Role of 2,4-difluorophenyl moiety in isoxazole bioactivity Audience: Researchers, Senior Medicinal Chemists, Drug Discovery Leads Executive Summary The 2,4-difluorophenyl group is a privileged substructure in mode...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2,4-difluorophenyl moiety in isoxazole bioactivity Audience: Researchers, Senior Medicinal Chemists, Drug Discovery Leads

Executive Summary

The 2,4-difluorophenyl group is a privileged substructure in modern medicinal chemistry, particularly when fused with or linked to isoxazole scaffolds.[1] This moiety is not merely a lipophilic spacer; it functions as a critical "metabolic armor" and a conformational lock. In isoxazole-based therapeutics—ranging from next-generation antifungals to kinase inhibitors—the 2,4-difluorophenyl group serves three primary mechanistic roles:

  • Metabolic Blockade: It sterically and electronically shields the phenyl ring from Cytochrome P450 (CYP) oxidative attack, specifically at the vulnerable para and ortho positions.

  • Hydrophobic Anchoring: It optimizes binding affinity within lipophilic pockets (e.g., the heme-access channel of CYP51) via

    
    -
    
    
    
    stacking and C-H···F interactions.
  • Conformational Biasing: The ortho-fluorine induces a non-planar torsion angle relative to the isoxazole ring, locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.

Physicochemical & Electronic Basis

The "Metabolic Armor" Effect

The phenyl ring is a common liability in drug candidates due to rapid hydroxylation by hepatic enzymes. The 2,4-difluoro substitution pattern is superior to mono-substitution for specific reasons:

  • C4-Blockade: The para position (C4) is the primary site for CYP-mediated arene oxidation. Replacing C-H (bond energy ~98 kcal/mol) with C-F (bond energy ~116 kcal/mol) effectively shuts down this metabolic route.

  • Electronic Deactivation: Fluorine is highly electronegative (

    
    ). Two fluorine atoms reduce the electron density of the 
    
    
    
    -system (lowering the HOMO energy), making the ring less susceptible to electrophilic attack by the high-valent iron-oxo species (Compound I) of CYP450 enzymes.
Conformational Locking

In 3-(2,4-difluorophenyl)isoxazoles, the ortho-fluorine atom creates steric repulsion with the oxygen or nitrogen of the isoxazole ring. This forces the biaryl system to twist out of planarity.

  • Dihedral Angle: Crystallographic data indicates a typical torsion angle of 20°–40° depending on crystal packing.

  • Bioactivity Impact: This pre-organized twist mimics the transition state required for binding to enzymes like lanosterol 14

    
    -demethylase (CYP51) , where a planar conformation would clash with the active site residues (e.g., Phe126 in C. albicans).
    
Visualization: Metabolic Stability Logic

The following diagram illustrates the metabolic vulnerability of a standard phenyl-isoxazole versus the protected 2,4-difluoro analog.

MetabolicStability Phenyl Unsubstituted Phenyl-Isoxazole (High Electron Density) Metabolite 4-Hydroxy Metabolite (Rapid Clearance) Phenyl->Metabolite CYP450 Oxidation (Para-Hydroxylation) Difluoro 2,4-Difluorophenyl-Isoxazole (Electron Deficient) Phenyl->Difluoro Bioisosteric Replacement Stable Metabolically Stable (Prolonged Half-life) Difluoro->Stable C-F Bond Blocks Oxidation Lower HOMO Energy

Caption: Comparison of oxidative susceptibility. The 2,4-difluoro substitution blocks the primary para-metabolic soft spot.

Synthetic Pathways[2][3]

The construction of the 3-(2,4-difluorophenyl)isoxazole core is most efficiently achieved via [3+2] dipolar cycloaddition . This route is preferred over condensation methods due to higher regioselectivity.

Core Synthesis Strategy

The key intermediate is the nitrile oxide , generated in situ from 2,4-difluorobenzaldehyde oxime.

SynthesisPath Start 2,4-Difluorobenzaldehyde Oxime Aldoxime Intermediate Start->Oxime NH2OH·HCl, NaOAc Chloro Hydroximoyl Chloride Oxime->Chloro NCS, DMF NitrileOxide Nitrile Oxide (In Situ) Chloro->NitrileOxide Base (TEA/DIPEA) -HCl Product 3-(2,4-Difluorophenyl)isoxazole NitrileOxide->Product [3+2] Cycloaddition Regioselective Alkyne Terminal Alkyne / Beta-Keto Ester Alkyne->Product Dipolarophile

Caption: Regioselective synthesis of the isoxazole core via nitrile oxide cycloaddition.[2][3]

Detailed Protocol: Synthesis of Ethyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

This protocol yields a versatile scaffold for further functionalization.

Reagents:

  • 2,4-Difluorobenzaldehyde oxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Ethyl propiolate (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Chlorination: Dissolve 2,4-difluorobenzaldehyde oxime in DCM. Add NCS portion-wise at 0°C. Stir at room temperature for 2 hours to form the hydroximoyl chloride. (Monitor by TLC; disappearance of oxime).

  • Cycloaddition: Cool the solution to 0°C. Add ethyl propiolate.

  • Base Addition: Add TEA dropwise over 30 minutes. Critical: Slow addition prevents dimerization of the nitrile oxide (furoxan formation).

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash with water (2x) and brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 2,4-difluorophenyl group directs the regiochemistry, typically favoring the 3,5-disubstituted product.

Pharmacological Case Study: Antifungal Efficacy

The 2,4-difluorophenyl isoxazole moiety is a structural analog to the triazole core of Fluconazole and Voriconazole , but offers distinct binding kinetics.

Mechanism of Action (CYP51 Inhibition)

In fungal sterol biosynthesis, the drug must bind to the heme iron of CYP51.

  • The Isoxazole Role: Acts as the linker and heterocyclic core.

  • The 2,4-Difluorophenyl Role: Occupies the hydrophobic access channel.[4]

    • Phe126 Interaction: The 2,4-difluoro ring engages in displaced

      
      -
      
      
      
      stacking with Phenylalanine 126.
    • Binding Affinity: SAR studies indicate that removing the 2-fluoro substituent results in a 5-10 fold loss in potency (MIC increases), confirming the necessity of the specific halogenation pattern for optimal fit in the pocket.

Comparative Data (MIC against C. albicans)
Compound ScaffoldSubstituent (R)MIC (

g/mL)
Metabolic Stability (

, min)
Phenyl-Isoxazole H> 6415
4-Fluorophenyl 4-F8 - 1645
2,4-Difluorophenyl 2,4-DiF 0.12 - 0.5 > 120
2,4-Dichlorophenyl 2,4-DiCl2 - 490

Note: Data aggregated from SAR studies on isoxazole-triazole hybrids [1, 3].[5] The 2,4-difluoro analog exhibits the optimal balance of potency and metabolic stability.

Experimental Validation: CYP Inhibition Assay

To verify the "metabolic armor" hypothesis in your own lab, use the following fluorescence-based assay.

Objective: Determine the stability of the isoxazole derivative against human liver microsomes (HLM).

Protocol:

  • Incubation System:

    • Test Compound: 1

      
      M (final concentration).
      
    • Microsomes: Human Liver Microsomes (0.5 mg protein/mL).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criterion: A

      
       minutes indicates successful metabolic protection by the 2,4-difluorophenyl moiety.
      

References

  • Ni, T., et al. (2023). Design, synthesis, and evaluation of novel tetrazoles featuring isoxazole moiety as highly selective antifungal agents. European Journal of Medicinal Chemistry. Link

  • Wazalwar, S. S., et al. (2022).[6] Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors. Journal of Biomolecular Structure and Dynamics. Link

  • BenchChem Technical Report. (2025). Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate: Physicochemical Properties and Bioactivity. Link

  • Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Link

  • Yu, J. G., et al. (2012). N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate. Acta Crystallographica Section E. Link

Sources

Exploratory

The 3-Aryl-1,2-oxazol-5-ol Scaffold: Synthetic Architectures and Pharmacological Profiles

Topic: Literature Review of 3-Aryl-1,2-oxazol-5-ol Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The 3-aryl-1,2-oxazol-5-ol moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 3-Aryl-1,2-oxazol-5-ol Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 3-aryl-1,2-oxazol-5-ol moiety (often referred to as 3-arylisoxazol-5-ol) represents a privileged scaffold in medicinal chemistry, characterized by a unique electronic duality. Unlike its regioisomer, the potent GABA agonist muscimol (5-aminomethyl-3-isoxazolol), the 3-aryl-5-ol series typically exhibits GABA-A receptor antagonism or partial agonism, alongside significant antimicrobial and agrochemical utility.

This technical guide synthesizes the structural dynamics, synthetic pathways, and biological applications of this class. We move beyond simple enumeration to explore the why and how—specifically focusing on the critical tautomeric equilibrium that defines the reactivity and binding properties of these molecules.

Structural Chemistry: The Tautomeric Chameleon

The defining feature of 3-aryl-1,2-oxazol-5-ol derivatives is their prototropic tautomerism. Understanding this equilibrium is non-negotiable for rational drug design, as the specific tautomer dictates both receptor affinity and synthetic reactivity.

The Equilibrium

In solution and solid states, these compounds exist in a dynamic equilibrium between the 5-hydroxy (enol) form, the 2H-5-one (lactam) form, and the 4H-5-one (keto) form.

  • Enol Form (A): Mimics the carboxylate group of neurotransmitters (e.g., GABA), essential for orthosteric binding.

  • 4H-Keto Form (B): Often the thermodynamically stable form in non-polar solvents and the solid state; the "CH-acidic" form active in condensation reactions.

  • 2H-Lactam Form (C): Stabilized in polar protic solvents; relevant for N-alkylation strategies.

Mechanistic Insight: The substitution at the 3-position (Aryl group) provides steric bulk and conjugation that stabilizes the ring, but the 5-position oxygen is the primary hydrogen bond donor/acceptor.

Tautomerism cluster_0 Tautomeric Equilibrium of 3-Aryl-1,2-oxazol-5-ol Enol Enol Form (3-Aryl-5-hydroxyisoxazole) Bioactive (Receptor Binding) Keto 4H-Keto Form (3-Aryl-isoxazol-5(4H)-one) Stable (Solid State/Synthesis) Enol->Keto Non-polar solvent Lactam 2H-Lactam Form (3-Aryl-isoxazol-5(2H)-one) Polar Solvent Stabilized Enol->Lactam Protic solvent Keto->Lactam Base catalysis

Caption: Dynamic equilibrium between Enol (binding), Keto (synthetic intermediate), and Lactam forms.[1]

Synthetic Strategies

The Classical Route: Cyclization of -Keto Esters

The most robust protocol for accessing the 3-aryl-5-one core involves the condensation of ethyl benzoylacetate (or substituted aryl equivalents) with hydroxylamine.

Causality of Experimental Choice:

  • Reagent: Hydroxylamine hydrochloride (

    
    ) is used as the dinucleophile.
    
  • Substrate: Ethyl benzoylacetate provides the 1,3-electrophilic centers (ketone and ester).

  • Condition: Acidic or neutral conditions favor the formation of the isoxazol-5-one over the 3-one regioisomer.

Green Multi-Component Reactions (MCR)

Modern workflows utilize one-pot, three-component reactions involving an aryl aldehyde, ethyl acetoacetate, and hydroxylamine. This route often yields 4-arylidene-3-methylisoxazol-5-ones , a subclass with enhanced Michael acceptor properties.

Synthesis cluster_1 Primary Synthetic Pathway (Ethyl Benzoylacetate Route) Start Ethyl Benzoylacetate (Beta-Keto Ester) Inter Oxime Intermediate (In Situ) Start->Inter Condensation Reagent Hydroxylamine HCl (NH2OH) Reagent->Inter Cyclization Intramolecular Cyclization (-EtOH) Inter->Cyclization Heat/Acid Product 3-Phenylisoxazol-5(4H)-one (Target Scaffold) Cyclization->Product

Caption: Step-wise cyclization mechanism for generating the 3-phenylisoxazol-5-one core.

Pharmacological Profile[2][3][4]

GABA-A Receptor Modulation

While muscimol (3-hydroxy) is a potent agonist, the 3-aryl-5-hydroxy isomers typically display antagonist profiles.

  • Mechanism: The 5-hydroxy group mimics the carboxylate of GABA. However, the bulky 3-aryl substituent (replacing the smaller amine/methyl of GABA or muscimol) creates steric clash within the orthosteric binding site, preventing the receptor conformational change required for channel opening.

  • Result: These compounds often act as competitive antagonists or partial agonists with low intrinsic efficacy, making them valuable tools for mapping receptor subunit interfaces.

Antimicrobial & Agrochemical Activity

Derivatives of 3-aryl-isoxazol-5-one have demonstrated efficacy against Gram-negative bacteria (E. coli, P. aeruginosa) and fungi.

  • SAR Insight: Electron-withdrawing groups (e.g., 4-Cl, 4-NO2) on the 3-aryl ring enhance lipophilicity and membrane permeability, often correlating with increased antimicrobial potency.

Experimental Protocol: Synthesis of 3-Phenylisoxazol-5(4H)-one

Objective: To synthesize the core scaffold via the condensation of ethyl benzoylacetate and hydroxylamine. This protocol is self-validating via melting point and NMR analysis.

Reagents:

  • Ethyl benzoylacetate (1.0 eq)[2]

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium acetate (1.1 eq) - Buffers the reaction to favor the free amine form of NH2OH.

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve Hydroxylamine HCl (1.1 eq) and Sodium Acetate (1.1 eq) in Ethanol (10 mL/g substrate) in a round-bottom flask. Stir for 10 minutes to generate free hydroxylamine.

  • Addition: Add Ethyl benzoylacetate (1.0 eq) dropwise to the solution at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting beta-keto ester spot should disappear.

  • Isolation: Cool the reaction mixture to

    
     in an ice bath. The product, 3-phenylisoxazol-5-one, typically precipitates as a white/off-white solid.
    
  • Purification: Filter the solid and wash with cold water (to remove salts) and cold ethanol. Recrystallize from ethanol if necessary.

  • Characterization:

    • Yield: Expect 70–85%.

    • 1H NMR (DMSO-d6): Look for the characteristic methylene signal of the 4H-form (approx.

      
       4.0–4.5 ppm) or the vinyl proton of the enol form depending on solvent, and the aromatic multiplet (
      
      
      
      7.4–7.8 ppm).

Quantitative Data Summary

Compound ClassSubstituent (R)Primary ActivityMechanismKey Ref
3-Aryl-5-ol PhenylGABA AntagonistOrthosteric Blockade[1, 2]
3-Aryl-5-ol 4-Cl-PhenylAntimicrobialMembrane Disruption[3]
4-Arylidene-5-one 3-Methyl / 4-ArylAnticancerMichael Acceptor[4]
Isomuscimol 3-AminomethylWeak AgonistPartial Activation[2]

References

  • Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.

  • 3- and 5-isoxazolol zwitterions: an ab initio molecular orbital study relating to GABA agonism and antagonism. Journal of Theoretical Biology.

  • Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates. Journal of the Serbian Chemical Society.

  • Fast and Efficient Synthesis of 4-Arylidene-3-phenylisoxazol-5-ones. E-Journal of Chemistry.

  • 4,5-Substituted 3-Isoxazolols with Insecticidal Activity Act as Competitive Antagonists of Housefly GABA Receptors. Journal of Agricultural and Food Chemistry.

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

Application Note: Scalable Synthesis Protocols for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol Executive Summary This application note details the scalable synthesis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol (CAS RN: [Specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Protocols for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

Executive Summary

This application note details the scalable synthesis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol (CAS RN: [Specific CAS if available, otherwise generic structure reference]), a critical heterocyclic scaffold used in the development of agrochemicals and pharmacophores targeting GABA receptors and glutamate transporters.

The 1,2-oxazol-5-ol system (often existing in equilibrium with its 5(4H)-one tautomer) presents specific process challenges:

  • Regioselectivity: Controlling the formation of the 3-aryl isomer versus the 5-aryl isomer during cyclization.

  • Tautomeric Equilibrium: Managing the keto-enol tautomerism to ensure consistent solid-state isolation.

  • Scalability: Mitigating the thermal hazards associated with hydroxylamine condensations.

This guide presents a self-validating protocol based on the condensation of ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate with hydroxylamine, optimized for kilogram-scale production.

Chemical Context & Retrosynthesis

Tautomerism and Structure

The target molecule exists in a dynamic equilibrium between the 5-hydroxy form (aromatic, favored in polar solvents/bases) and the 5-oxo form (favored in solid state/non-polar solvents).

  • Form A (Hydroxy): 3-(2,4-difluorophenyl)isoxazol-5-ol

  • Form B (Oxo): 3-(2,4-difluorophenyl)isoxazol-5(4H)-one

Process Implication: Analytical methods (HPLC/NMR) must account for this equilibrium. All yield calculations are based on the molecular weight of the neutral species.

Retrosynthetic Pathway

The most robust disconnection involves the [3+2] cyclocondensation of a


-keto ester with a nitrogen-oxygen dinucleophile (Hydroxylamine).

Retrosynthesis Target 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol (Target) Inter1 Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (Beta-Keto Ester) Target->Inter1 Cyclization (- EtOH, - H2O) Inter2 Hydroxylamine Hydrochloride Target->Inter2 Reagent Start 2,4-Difluoroacetophenone (Starting Material) Inter1->Start Carboxylation (DMC or DEC)

Figure 1: Retrosynthetic disconnection showing the primary precursors.

Route Selection Strategy

Two primary routes were evaluated. The Beta-Keto Ester Route (Route A) is selected for this protocol due to superior atom economy and easier handling on scale compared to the Meldrum's Acid route.

FeatureRoute A: Beta-Keto Ester (Selected)Route B: Meldrum's Acid Adduct
Reagents Ethyl 3-oxo-3-arylpropanoate +

Acid Chloride + Meldrum's Acid +

Atom Economy High (Byproducts: Ethanol, Water)Low (Byproducts: Acetone,

, Water)
Thermal Risk Moderate (Controlled exotherm)High (Decarboxylation is vigorous)
Purification Crystallization (Direct)Requires careful quenching
Regiocontrol pH dependent (High at pH 10-11)Generally High

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Note: If this starting material is purchased commercially, proceed to Step 2.

Rationale: We utilize a Claisen-type condensation using Diethyl Carbonate (DEC) rather than Diethyl Oxalate to avoid decarbonylation steps.

Reagents:

  • 2,4-Difluoroacetophenone (1.0 eq)

  • Diethyl Carbonate (15.0 eq, acts as solvent/reagent)

  • Sodium Hydride (60% in oil) (2.2 eq) OR Sodium Ethoxide (solid) (2.5 eq) for scale-up safety.

Procedure:

  • Charge Sodium Ethoxide (2.5 eq) into a reactor containing Diethyl Carbonate (10 eq) under

    
    .
    
  • Heat to 60°C.

  • Slowly add a solution of 2,4-Difluoroacetophenone (1.0 eq) in Diethyl Carbonate (5 eq) over 2 hours. Critical: Control gas evolution (

    
     or EtOH vapor).
    
  • Stir at 80°C for 4 hours until HPLC indicates >98% conversion.

  • Cool to 10°C. Quench with Acetic Acid/Ice water to pH 6.

  • Extract with Ethyl Acetate.[1][2] Wash with brine.[2]

  • Concentrate to yield the

    
    -keto ester oil. (Yield: ~85-90%).[2]
    
Step 2: Cyclization to 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

Mechanism: The reaction proceeds via the formation of an oxime intermediate at the ketone (more electrophilic), followed by intramolecular attack on the ester.

Reagents:

  • Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 eq)
    
  • Sodium Hydroxide (50% aq solution) (2.5 eq)

  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Protocol:

  • Preparation: In a jacketed glass reactor, dissolve Hydroxylamine Hydrochloride (1.2 eq) in Water (5 vol).

  • Neutralization: Cool to 0-5°C. Slowly add NaOH (1.2 eq) to generate free hydroxylamine in situ. Caution: Exothermic.

  • Addition: Add the

    
    -keto ester (1.0 eq) dissolved in Methanol (5 vol) to the reactor over 45 minutes, maintaining internal temperature <10°C.
    
  • Base Catalysis: Add the remaining NaOH (1.3 eq) dropwise. The pH should be maintained between 10-11.

    • Scientific Insight: High pH favors the O-nucleophilicity of the oxime intermediate, promoting the attack on the ester carbonyl to form the 5-membered ring. Low pH risks forming the 5-aryl-3-isoxazolone isomer.

  • Reaction: Warm the mixture to 25°C and stir for 2 hours. Monitor by HPLC (Target

    
     distinct from starting material).
    
  • Workup (Crystallization):

    • Distill off Methanol under reduced pressure (keep T < 40°C).

    • Dilute the aqueous residue with Water (5 vol).

    • Cool to 5°C.

    • Slowly acidify with conc. HCl to pH 1-2. The product will precipitate as a white/off-white solid.

    • Note: The acidification converts the sodium salt (soluble) to the neutral isoxazol-5-ol (insoluble).

  • Isolation: Filter the solid. Wash the cake with cold water (3 x 2 vol) and hexanes (2 vol) to remove unreacted ester.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Yield: 75-82% Purity: >98% (HPLC)

Process Safety & Scalability

Thermal Hazard Management

Hydroxylamine and its salts are thermally unstable.

  • DSC Data: Hydroxylamine hydrochloride exhibits an onset of decomposition ~140°C. However, the free base (generated in situ) is less stable.

  • Control Measure: Never heat the reaction mass above 50°C when free hydroxylamine is present. Quench residual hydroxylamine with acetone or sodium bisulfite before waste disposal.

Impurity Profile
ImpurityOriginControl Strategy
5-(2,4-difluorophenyl)isoxazol-3-ol Regioisomer (Inverse addition)Maintain pH > 10 during cyclization; Ketone reacts faster than Ester.
2,4-Difluoroacetophenone Decarboxylation of SMAvoid high temp during Step 1 workup.
Open-chain Oxime Incomplete CyclizationEnsure full conversion before acidification (Acidification locks the oxime if ring not closed).

Analytical Characterization

1H NMR (400 MHz, DMSO-d6):

  • 
     12.5 (br s, 1H, OH/NH tautomer)
    
  • 
     7.85 (m, 1H, Ar-H)
    
  • 
     7.45 (m, 1H, Ar-H)
    
  • 
     7.20 (m, 1H, Ar-H)
    
  • 
     6.10 (s, 1H, Isoxazole C4-H)
    

Note: The C4-H proton shift is diagnostic. In the 3-aryl isomer, it appears around 6.0-6.2 ppm. In the 5-aryl isomer, it typically appears upfield around 5.5-5.8 ppm.

Workflow Visualization

SynthesisWorkflow Start Start: Hydroxylamine HCl + Water Neut Neutralization (NaOH) Temp < 5°C Start->Neut AddSM Add Beta-Keto Ester in MeOH Neut->AddSM React Cyclization pH 10-11, 25°C, 2h AddSM->React Distill Remove MeOH (Vacuum) React->Distill Acidify Acidify to pH 1 (Precipitation) Distill->Acidify Filter Filtration & Drying Acidify->Filter

Figure 2: Process flow diagram for the isolation of the target isoxazole.

References

  • Regioselective Synthesis of Isoxazoles

    • Hossain, M. et al. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition..."[2][3] Beilstein J. Org.[3] Chem.2022 , 18, 446–458.[3] Link

  • General Isoxazolone Chemistry: Katritzky, A. R. et al. Handbook of Heterocyclic Chemistry, 3rd Ed.; Elsevier, 2010. (Chapter on Isoxazoles).
  • Process Safety of Hydroxylamine: Cisneros, L. O. et al. "Thermal stability of hydroxylamine hydrochloride." Process Safety Progress2002, 21, 232.
  • Related Patent Methodology (Analogous Scaffolds)

    • Pfizer Inc.[4] "Process for the preparation of triazole antifungal agents." US Patent 5,567,817 (Describes isoxazole/triazole intermediates). Link

    • Note: While specific patents for the 2,4-difluoro-5-ol derivative are often embedded in broader claims, the conditions cited in US 5,567,817 for similar azole intermedi

Sources

Application

Application Note: Regioselective Alkylation of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

This Application Note is designed for researchers and medicinal chemists optimizing the alkylation of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol . This substrate is an ambident nucleophile, presenting a classic regioselectiv...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists optimizing the alkylation of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol . This substrate is an ambident nucleophile, presenting a classic regioselectivity challenge between


-alkylation  (yielding the isoxazol-5-one scaffold) and 

-alkylation
(yielding the 5-alkoxyisoxazole scaffold).[1]

The following guide synthesizes Hard-Soft Acid-Base (HSAB) theory with practical, field-proven protocols to control this selectivity.

[1][2]


- vs. 

-Selectivity in 3-Aryl-5-Hydroxyisoxazoles Target Molecule: 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol (Compound 1 )[1][2]

Executive Summary & Mechanistic Insight[1][3][4][5]

The core challenge in alkylating Compound 1 lies in its tautomeric equilibrium. While often drawn as the 5-hydroxy form (enol, 1a ), the molecule exists in equilibrium with the isoxazol-5-one form (keto/lactam, 1b ).[2]

  • The

    
    -Nucleophile (Hard):  Derived from the aromatic enol form.[1] Reaction at oxygen retains the aromaticity of the isoxazole ring.
    
  • The

    
    -Nucleophile (Soft):  Derived from the lactam form.[1] The nitrogen atom is less electronegative and more polarizable.
    
The Selectivity Decision Matrix

The regiochemical outcome is dictated by the HSAB principle and the coordination state of the intermediate anion.

ParameterFavors

-Alkylation (Target: Isoxazol-5-one)
Favors

-Alkylation (Target: 5-Alkoxyisoxazole)
Electrophile Soft/Borderline: Alkyl iodides, Benzyl bromides.[1]Hard: Alkyl sulfates, Tosylates, or Mitsunobu conditions .[2]
Base/Cation Dissociating Cations:

,

(Weak coordination exposes the softer

-site).[1][2]
Coordinating Cations:

(Blocks

-site via coordination), or neutral conditions (Mitsunobu).
Solvent Polar Aprotic: DMF, DMSO (Solvates cation, leaves "naked" anion).[2]Non-polar/Ethereal: THF, Toluene, DCM (Promotes tight ion pairing or covalent catalysis).[2]
Visualizing the Pathway

The following decision tree illustrates the mechanistic divergence based on reaction conditions.

G Start Substrate: 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol Deprotonation Anion Formation (Ambident Nucleophile) Start->Deprotonation Equilibrium PathN Path A: N-Alkylation (Soft-Soft Interaction) Deprotonation->PathN Dissociated Ion Pair (Solvent Separated) PathO Path B: O-Alkylation (Hard-Hard / Ag-Assisted) Deprotonation->PathO Tight Ion Pair / Activation of Oxygen CondN Conditions: Base: Cs2CO3 or K2CO3 Solvent: DMF/DMSO Electrophile: R-X (Alkyl Halide) PathN->CondN CondO Conditions: Method 1: Mitsunobu (PPh3/DIAD) Method 2: Ag2CO3 + R-I PathO->CondO ProdN Product A: 2-Alkyl-3-(2,4-difluorophenyl)isoxazol-5-one (Lactam Core) CondN->ProdN SN2 Attack by N ProdO Product B: 5-Alkoxy-3-(2,4-difluorophenyl)isoxazole (Aromatic Core) CondO->ProdO SN2 Attack by O

Figure 1: Mechanistic divergence of isoxazol-5-ol alkylation based on reagent selection.

Detailed Experimental Protocols

Protocol A: Regioselective -Alkylation

Objective: Synthesis of 2-alkyl-isoxazol-5-ones. Mechanism: Uses a polar aprotic solvent (DMF) and a large cation (


) to create a "naked" anion.[1][2] The softer Nitrogen atom attacks the alkyl halide preferentially.

Materials:

  • Substrate: 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol (1.0 equiv)[1][2]

  • Electrophile: Alkyl Bromide or Iodide (1.2 equiv)[1][2]

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)[1][2]
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous DMF under an Argon atmosphere.

  • Deprotonation: Add

    
     (1.5 equiv) in a single portion.[1][2] Stir at room temperature for 30 minutes. Note: The solution typically turns yellow/orange as the anion forms.
    
  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.[1]

  • Reaction:

    • For reactive electrophiles (e.g., Benzyl bromide, Methyl iodide): Stir at RT for 2–4 hours.

    • For hindered electrophiles: Heat to 60°C for 6–12 hours.

  • Workup: Dilute the reaction mixture with EtOAc and wash extensively with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc). The

    
    -alkyl product is typically more polar  than the 
    
    
    
    -alkyl byproduct (if any forms).[1]
Protocol B: Regioselective -Alkylation (Mitsunobu Method)

Objective: Synthesis of 5-alkoxyisoxazoles.[1] Mechanism: The Mitsunobu reaction activates the alcohol (R-OH) into a phosphonium intermediate.[1] The isoxazol-5-ol acts as the acidic pronucleophile.[1] The oxy-anion attacks the activated alcohol, driven by the formation of the strong P=O bond. This avoids the generation of the free ambident anion that leads to


-alkylation.[1]

Materials:

  • Substrate: 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol (1.0 equiv)[1][2]

  • Alcohol: R-OH (Primary or Secondary alcohol) (1.2 equiv)[1][2]

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[1][2]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1][2]

  • Solvent: Anhydrous THF or Toluene[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 equiv), the Alcohol (R-OH, 1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF (0.1 M) under Argon.
    
  • Cooling: Cool the reaction mixture to 0°C (ice bath).

  • Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate the solvent directly under reduced pressure.

  • Purification: Triturate the residue with cold

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ).[1] Filter off the solid. Purify the filtrate via flash chromatography.
    • Note:

      
      -alkylated products are typically less polar  (move faster on TLC) than 
      
      
      
      -alkylated isomers.[1]

Alternative


-Alkylation (Silver Salt Method): 
If the Mitsunobu reaction fails (e.g., steric bulk), use 

(1.2 equiv) and Alkyl Iodide in Toluene at reflux.[2] The

ion coordinates the Nitrogen lone pair, blocking it and forcing alkylation at the Oxygen.

Analytical Validation (QC)

Distinguishing the two isomers is critical. Do not rely solely on LCMS, as both isomers have identical masses.[2]

Diagnostic Table: - vs. -Alkylation[1][6]
Feature

-Alkylated (Isoxazol-5-one)

-Alkylated (5-Alkoxyisoxazole)
IR Spectroscopy Strong C=O stretch at 1700–1740

(Lactam).[1]
No C=O stretch. Strong C=C/C=N bands.

NMR (C-5)
Downfield Carbonyl:

165–180 ppm.[1][2]
Upfield Enolic Carbon:

160–165 ppm (often distinct).[1][2]
HMBC NMR Diagnostic Coupling: The

-CH protons correlate with the Carbonyl (C5) and C3/C4.[1]
Diagnostic Coupling: The

-CH protons correlate only with C5.[1]
UV/Vis Absorption

is typically shorter (interrupted conjugation).[1][2]
Absorption

is typically longer (fully aromatic system).[1][2]
Workflow Diagram: QC & Troubleshooting

QC Sample Isolated Product IR Step 1: IR Spectrum Sample->IR Decision C=O Peak? IR->Decision NMR Step 2: 13C / HMBC NMR ResultN Confirm N-Alkyl (C=O present, ~1700 cm-1) Decision->ResultN Yes ResultO Confirm O-Alkyl (No C=O, Aromatic) Decision->ResultO No ResultN->NMR Verify C5 Shift ResultO->NMR Verify C5 Shift

Figure 2: Analytical workflow for isomer confirmation.

References

  • Regioselectivity in Heterocyclic Alkylation

    • Katritzky, A. R.; Pozharskii, A. F.[2] Handbook of Heterocyclic Chemistry, 2nd Ed.; Pergamon: Oxford, 2000.[2] (General principles of tautomerism and ambident nucleophiles).

  • Mitsunobu Reaction on Isoxazoles

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[2] Chemical Reviews, 2009 , 109(6), 2551–2651.[2]

    • [1][2]

  • N-Alkylation of Isoxazol-5-ones

    • Liu, Z., et al. "Regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones with para-quinone methides."[1][2] Organic & Biomolecular Chemistry, 2020 , 18, 2398-2404.[1][2]

  • NMR Distinction of N- vs O-Alkylation

    • Hadden, M., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery."[1][2] Bioorganic & Medicinal Chemistry Letters, 2013 , 23(16), 4663-4668.[1][2]

Sources

Method

Microwave-assisted synthesis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

Application Note: Microwave-Assisted Synthesis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol Executive Summary This application note details a robust, high-efficiency protocol for the synthesis of 3-(2,4-Difluorophenyl)-1,2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol (also known as 3-(2,4-difluorophenyl)-5-hydroxyisoxazole or its tautomer 3-(2,4-difluorophenyl)-2H-isoxazol-5-one). This scaffold is a critical pharmacophore in the development of antipsychotics (e.g., Iloperidone metabolites), COX-2 inhibitors, and agrochemical fungicides.

Traditional thermal cyclocondensation of


-keto esters with hydroxylamine often requires prolonged reflux (4–12 hours) and suffers from variable yields due to competing decarboxylation or regioselective ambiguity. This microwave-assisted protocol utilizes dielectric heating  to accelerate the reaction to 10–15 minutes , improving the impurity profile and increasing yield by approximately 15–20% compared to conventional methods.

Scientific Background & Mechanistic Logic

The Chemistry of Cyclocondensation

The synthesis relies on the reaction between Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate and Hydroxylamine Hydrochloride .

  • Regioselectivity: The reaction proceeds via the initial attack of the nucleophilic nitrogen of hydroxylamine on the more electrophilic ketone carbonyl (C3) of the

    
    -keto ester, forming an oxime intermediate.
    
  • Cyclization: The oxime oxygen subsequently attacks the ester carbonyl (C5), followed by the elimination of ethanol to close the ring.

  • Electronic Effects: The 2,4-difluoro substitution on the phenyl ring is strongly electron-withdrawing. This increases the electrophilicity of the benzylic ketone, theoretically accelerating the initial condensation. However, it also increases the acidity of the methylene protons, making the substrate sensitive to base-catalyzed degradation. Microwave irradiation minimizes the time the substrate spends in this sensitive transition state.

Tautomerism (Critical Quality Attribute)

Researchers must recognize that 1,2-oxazol-5-ols exist in a dynamic equilibrium with their 2H-isoxazol-5-one and 4H-isoxazol-5-one forms.

  • Solution Phase: In polar solvents (DMSO, MeOH), the OH (enol) or NH (keto) forms predominate depending on hydrogen bonding.

  • Solid State: The compound typically crystallizes as the 2H-isoxazol-5-one .

  • Protocol Implication: The workup requires strict pH control (acidification) to protonate the enolate and precipitate the stable neutral tautomer.

Materials & Equipment

Reagents:

Reagent CAS No. Equiv. Role
Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate Commercially Available 1.0 Limiting Reagent

| Hydroxylamine Hydrochloride (


) | 5470-11-1 | 1.2 | Nucleophile |
| Sodium Acetate (Anhydrous) | 127-09-3 | 1.2 | Base/Buffer |
| Ethanol (Absolute) | 64-17-5 | Solvent | Dielectric Medium |
| Water (Deionized) | 7732-18-5 | Co-solvent | Solubilizer for salts |

Equipment:

  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE cap.

  • Analysis: LC-MS (ESI+), 1H NMR (DMSO-

    
    ).
    

Experimental Protocol

Step 1: Reaction Setup
  • In a 10 mL microwave process vial, dissolve Hydroxylamine Hydrochloride (1.2 mmol, 83 mg) and Sodium Acetate (1.2 mmol, 98 mg) in Water (1.0 mL).

    • Why: Pre-dissolving generates the free hydroxylamine base in situ while buffering the solution to prevent acid-catalyzed degradation of the difluoro-moiety.

  • Add Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (1.0 mmol, ~228 mg) dissolved in Ethanol (3.0 mL).

  • Seal the vial with a PTFE-lined septum cap.

    • Note: The biphasic mixture will become homogeneous upon heating.

Step 2: Microwave Irradiation

Program the microwave reactor with the following "Self-Validating" parameters. The Max Power setting ensures the instrument modulates energy to maintain temperature without thermal runaway.

ParameterSettingRationale
Temperature 110 °COptimal for cyclization without decarboxylation.
Hold Time 12:00 minSufficient for >98% conversion based on kinetic profiling.
Pressure Limit 250 psiSafety cutoff (EtOH vapor pressure at 110°C is ~3-4 bar).
Power Max 150 WDynamic mode (PID control).
Stirring HighEssential for heat distribution in polar solvents.
Step 3: Workup & Isolation
  • Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).

  • Transfer the reaction mixture to a 50 mL beaker.

  • Critical Step: Slowly add 1M HCl dropwise until the pH reaches ~2–3.

    • Why: The reaction mixture is slightly basic/neutral. The product exists as a soluble enolate. Acidification protonates the oxygen/nitrogen, reducing solubility and forcing precipitation of the target isoxazol-5-ol.

  • Stir the resulting suspension on an ice bath for 15 minutes.

  • Filter the white precipitate under vacuum. Wash with cold water (

    
    ) to remove residual salts (NaCl/NaOAc).
    
  • Dry the solid in a vacuum oven at 45°C for 4 hours.

Results & Analysis

Yield Comparison
MethodConditionsYield (%)Purity (HPLC)
Microwave (This Protocol) 110°C, 12 min88 - 92% >98%
Thermal Reflux78°C, 6 hours65 - 72%~90%*

*Thermal methods often show trace ethyl ester hydrolysis byproducts.

Spectroscopic Validation
  • 1H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       12.5 ppm (br s, 1H, -OH/NH tautomer).
      
    • 
       7.8–7.2 ppm (m, 3H, Aromatic protons, splitting pattern characteristic of 2,4-difluoro substitution).
      
    • 
       5.6 ppm (s, 1H, C4-H of isoxazole ring). Note: This singlet is diagnostic. Absence indicates failure to cyclize.
      
  • LC-MS:

    • Expected Mass

      
      .
      
    • Observe single peak.

Visualizations

Reaction Mechanism

This diagram illustrates the pathway from the


-keto ester to the final cyclized product, highlighting the critical intermediate.

ReactionMechanism Start Ethyl 3-(2,4-difluorophenyl)- 3-oxopropanoate + NH2OH Inter1 Oxime Intermediate (Nucleophilic Attack at C3) Start->Inter1 NaOAc, 110°C condensation Inter2 Cyclization (Attack at Ester C5) Inter1->Inter2 - H2O Product 3-(2,4-Difluorophenyl)- 1,2-oxazol-5-ol Inter2->Product - EtOH Tautomerization

Caption: Mechanistic pathway showing the condensation of hydroxylamine with the


-keto ester followed by intramolecular cyclization.
Experimental Workflow

A step-by-step logic flow for the laboratory execution.

Workflow Prep PREPARATION Dissolve NH2OH.HCl + NaOAc in H2O Add Substrate in EtOH MW MICROWAVE IRRADIATION 110°C | 12 min | High Stirring (Pressure Sealed) Prep->MW Cool COOLING Air cool to <50°C MW->Cool Acid ACIDIFICATION (Critical) Add 1M HCl to pH 2-3 Precipitate Product Cool->Acid Isolate ISOLATION Vacuum Filtration Wash (Cold H2O) -> Dry Acid->Isolate

Caption: Operational workflow for the microwave-assisted synthesis and isolation of the target isoxazole.

References

  • Microwave-Assisted Synthesis of Isoxazoles: S. B. Borul, R. U. Pathan. "Microwave-assisted synthesis of 3-(2'-hydroxy-3'-nitro-5'-methylphenyl)-5-(aryl/heteryl) isoxazolines." ResearchGate, 2020. -5-arylheteryl_isoxazolines)

  • General Protocol for 3-Aryl-5-isoxazolones: Tahmasabi, S. Z., et al. "Efficient Synthesis of 4-Arylmethylene-3-methylisoxazol-5(4H)-one Derivatives."[1] Letters in Organic Chemistry, 2022.

  • Tautomerism of Isoxazol-5-ols: Kiyani, H. "Tautomeric equilibria of isoxazol‐5‐ones." Current Organic Chemistry, 2016.

  • Microwave Transformation of Esters with Hydroxylamine: Massaro, A., et al. "Microwave-Assisted Transformation of Esters into Hydroxamic Acids."[2] Synthesis, 2007.[2] (Mechanistic support for ester-hydroxylamine interaction under MW).

Sources

Application

Application Note: Regioselective Coupling of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol with Halides

This Application Note provides a comprehensive technical guide for the coupling of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol with halides. This scaffold is a critical intermediate in medicinal chemistry, particularly for an...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the coupling of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol with halides. This scaffold is a critical intermediate in medicinal chemistry, particularly for antipsychotic and antifungal pharmacophores.[1]

The central challenge in this reaction is the ambident nucleophilicity of the isoxazol-5-ol core, which exists in a tautomeric equilibrium. This guide focuses on controlling regioselectivity (N-alkylation vs. O-alkylation) through precise reaction engineering.

[1]

Introduction & Mechanistic Basis[1][2][3]

The molecule 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol (1) is not a static structure; it exists in a dynamic equilibrium between three tautomeric forms: the 5-hydroxy form (A), the 2H-isoxazol-5-one (NH form, B), and the 4H-isoxazol-5-one (CH form, C).[1]

When coupling with alkyl halides (


), the nucleophilic attack can occur at:
  • Nitrogen (N2): Yielding the N-alkylated lactam (Thermodynamically favored with soft electrophiles).

  • Oxygen (O5): Yielding the O-alkylated ether (Kinetically favored with hard electrophiles or silver salts).

  • Carbon (C4): Yielding the C-alkylated product (Favored by soft electrophiles under strongly basic, thermodynamic conditions).[1]

Tautomeric Equilibrium & Reaction Pathways

ReactionPathways SM 3-(2,4-Difluorophenyl) -1,2-oxazol-5-ol (Tautomeric Mixture) N_Prod N-Alkylated Product (2-substituted-isoxazol-5-one) TARGET: Lactam SM->N_Prod Standard Base (K2CO3/NaH) Polar Aprotic Solvent (DMF) Soft Electrophiles (R-I, R-Br) O_Prod O-Alkylated Product (5-alkoxy-isoxazole) TARGET: Ether SM->O_Prod Silver Salts (Ag2CO3) Non-polar Solvent (Toluene) Hard Electrophiles C_Prod C-Alkylated Product (4-substituted-isoxazol-5-one) SIDE PRODUCT SM->C_Prod Strong Base (LDA) Thermodynamic Control

Figure 1: Reaction pathways dictated by conditions.[1] N-alkylation is the default pathway with halides; O-alkylation requires specific "hard" conditions or silver catalysis.

Critical Reaction Parameters

To achieve high yield and purity, the following parameters must be tuned based on the desired isomer.

A. Solvent Selection
  • Polar Aprotic (DMF, DMSO, NMP): Favors N-alkylation .[1] These solvents solvate the cation (e.g., K+), leaving the "naked" anion.[1] The charge density is highest on Oxygen, but the Nitrogen lone pair is softer and more nucleophilic towards soft alkyl halides (HSAB theory).

  • Non-Polar / Protic (Toluene, Benzene, Alcohols): Favors O-alkylation (specifically with Ag salts).[1] In non-polar solvents, the reaction often proceeds via a tight ion pair or surface mechanism where Oxygen attack is promoted.[1]

B. Base Selection[4][5]
  • Alkali Carbonates (K₂CO₃, Cs₂CO₃): Standard for N-alkylation .[1] Cesium ("Cesium Effect") can sometimes shift selectivity but generally favors N-alkylation with halides.

  • Silver Carbonate (Ag₂CO₃): The "Gold Standard" for O-alkylation with halides. Silver coordinates to the halide leaving group (precipitating AgX), forcing an SN1-like character or a concerted mechanism that favors the harder Oxygen nucleophile.

  • Sodium Hydride (NaH): Irreversible deprotonation. Usually leads to N-alkylation due to the high nucleophilicity of the nitrogen anion in the resulting salt.

Experimental Protocols

Method A: Selective N-Alkylation (Synthesis of Isoxazol-5-ones)

Target: 2-Alkyl-3-(2,4-difluorophenyl)isoxazol-5(2H)-one.[1] Mechanism: SN2 substitution driven by soft-soft interaction.

Reagents:

  • Substrate: 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol (1.0 equiv)[1]

  • Alkyl Halide: R-Br or R-I (1.1 – 1.2 equiv)[1]

  • Base: K₂CO₃ (anhydrous, 2.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide), anhydrous (0.2 M concentration)[1]

Protocol:

  • Dissolution: Charge a reaction flask with the isoxazol-5-ol substrate and anhydrous K₂CO₃. Purge with nitrogen.

  • Solvation: Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 15 minutes to allow deprotonation (formation of the anion).

  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC/LCMS.

    • Note: If using highly reactive halides (e.g., Methyl Iodide, Benzyl Bromide), perform at 0°C to RT to minimize C-alkylation side products.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. N-alkyl products are typically more polar than O-alkyl products.

Method B: Selective O-Alkylation (Synthesis of 5-Alkoxyisoxazoles)

Target: 5-Alkoxy-3-(2,4-difluorophenyl)isoxazole.[1] Mechanism: Silver-assisted nucleophilic substitution (Halide abstraction).

Reagents:

  • Substrate: 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol (1.0 equiv)[1]

  • Alkyl Halide: R-I or R-Br (1.5 equiv)[1]

  • Promoter: Ag₂CO₃ (Silver Carbonate) (1.0 – 1.5 equiv)[1]

  • Solvent: Toluene or Benzene (0.1 M concentration)[1]

Protocol:

  • Setup: Charge a foil-wrapped flask (protect from light) with the substrate and Ag₂CO₃.

  • Addition: Add Toluene and the Alkyl Halide.

  • Reaction: Heat to Reflux (110°C) for 12–24 hours.

    • Observation: The mixture will darken as silver salts precipitate.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography. O-alkyl products are typically less polar and elute earlier than N-alkyl isomers.

Summary of Conditions
VariableMethod A (N-Alkyl Target)Method B (O-Alkyl Target)
Electrophile Alkyl Iodides/BromidesAlkyl Iodides (Preferred)
Base / Promoter K₂CO₃ or Cs₂CO₃Ag₂CO₃
Solvent DMF or AcetoneToluene or Benzene
Temperature 25°C – 60°C80°C – 110°C (Reflux)
Major Isomer N-Alkyl (>80%)O-Alkyl (>70%)

Characterization & QC (Self-Validating System)

Distinguishing the isomers is critical. 1H and 13C NMR provide definitive diagnostic signals.

Diagnostic NMR Signals (Approximate Shifts)
FeatureN-Alkylated (Lactam)O-Alkylated (Ether)Mechanistic Reason
C5 Carbon (13C) ~170 - 175 ppm ~160 - 165 ppm C=O[1] (Carbonyl) vs C-O (Imidate/Ether)
C4 Proton (1H) ~5.5 - 6.0 ppm~6.0 - 6.5 ppmShielding effect of the carbonyl in the lactam.[1]
N-CH vs O-CH (1H) ~3.5 - 4.0 ppm~4.2 - 4.5 ppmOxygen is more electronegative, deshielding the adjacent alkyl protons more than Nitrogen.
UV Abs (HPLC)

~280-300 nm

~250-260 nm
Disruption of aromaticity in the lactam vs fully aromatic isoxazole ring.[1]
Decision Logic for Optimization

OptimizationLogic Start Select Desired Product Choice Target Structure? Start->Choice N_Route Target: N-Alkyl (Lactam) Choice->N_Route Lactam O_Route Target: O-Alkyl (Ether) Choice->O_Route Ether Action_N Use K2CO3 / DMF / 60°C N_Route->Action_N Action_O Use Ag2CO3 / Toluene / Reflux O_Route->Action_O Check Check 13C NMR (C5) Action_N->Check Action_O->Check Res_N Signal > 170 ppm? Confirmed N-Alkyl Check->Res_N Yes Res_O Signal < 165 ppm? Confirmed O-Alkyl Check->Res_O Yes

Figure 2: Decision tree for experimental design and validation.

References

  • LaPlante, S. R., et al. (2013).[1][2] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1] Link

  • Mirzaei, Y. R., et al. (2008).[1][3] "Synthesis of Novel 2-Alkyl-5-{4-[(3-alkylisoxazol-5-yl)methoxy]phenyl}-2H-tetrazoles." Acta Chimica Slovenica, 55, 554–561.[1][3] Link

  • Kiyani, H., & Reihani, N. (2021).[1][4] "Three-component Synthesis of 4-Arylidene-3-alkylisoxazol-5(4H)-ones in the Presence of Potassium 2,5-dioxoimidazolidin-1-ide." Current Organic Chemistry, 25, 950-962.[1][5] Link

  • Oxford Instruments. (2024).[6] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link

Sources

Method

Application Note: Controlled Cyclization Synthesis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

Abstract & Scope This application note details the synthesis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol (also known as 3-(2,4-difluorophenyl)isoxazol-5(4H)-one). This heterocyclic scaffold is a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol (also known as 3-(2,4-difluorophenyl)isoxazol-5(4H)-one). This heterocyclic scaffold is a critical intermediate in the industrial synthesis of the antipsychotic agents Risperidone and Paliperidone .

The protocol focuses on the condensation of ethyl 2,4-difluorobenzoylacetate with hydroxylamine. Unlike standard textbook condensations, this reaction requires strict control over oxime geometry (E/Z isomerism) and pH-dependent tautomerism to maximize yield and minimize open-chain hydroxamic acid byproducts.

Mechanistic Analysis

The Tautomeric Equilibrium

The target molecule exists in a dynamic equilibrium between three forms. While IUPAC nomenclature often cites the "ol" form (1,2-oxazol-5-ol), the "one" form (isoxazol-5(4H)-one) is frequently the dominant species in polar solvents and the solid state.

  • Form A (OH-form): 3-aryl-5-hydroxyisoxazole (Aromatic, reactive O-nucleophile).

  • Form B (NH-form): 3-aryl-isoxazol-5(2H)-one (Less common).

  • Form C (CH-form): 3-aryl-isoxazol-5(4H)-one (often the isolated solid).

Implication: Analytical methods (NMR/HPLC) must account for these shifts based on solvent polarity.

Reaction Pathway & Isomer Control

The synthesis proceeds via the formation of an oxime intermediate.[1][2] A critical failure mode in this process is the formation of the E-isomer (anti) oxime, which is geometrically incapable of intramolecular cyclization to the ester carbonyl.

  • Nucleophilic Attack: Hydroxylamine attacks the ketone carbonyl (more electrophilic than the ester).

  • Isomerization: The resulting oxime exists as Z (syn) and E (anti).[1]

  • Cyclization: Only the Z-isomer places the oxime hydroxyl group in proximity to the ester carbonyl, allowing cyclization to the isoxazole ring.

Visualized Mechanism

The following diagram illustrates the kinetic bifurcation between the productive Z-pathway and the non-productive E-pathway.

ReactionMechanism cluster_isomers Oxime Geometry (Critical Control Point) Start Ethyl 2,4-difluorobenzoylacetate + NH2OH·HCl Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Z_Oxime Z-Oxime (Syn) (Productive Isomer) Inter->Z_Oxime - H2O E_Oxime E-Oxime (Anti) (Non-Productive) Inter->E_Oxime - H2O Cyclization Intramolecular Nucleophilic Acyl Substitution Z_Oxime->Cyclization Base / Heat E_Oxime->Z_Oxime Acid Catalyzed Isomerization Waste Open Chain Hydroxamic Acids (Impurity) E_Oxime->Waste Hydrolysis Target_One Target: Isoxazol-5(4H)-one (Keto Tautomer) Cyclization->Target_One - EtOH Target_Ol Target: 1,2-oxazol-5-ol (Enol Tautomer) Target_One->Target_Ol Tautomerization (Solvent Dependent)

Caption: Mechanistic pathway highlighting the critical Z-oxime requirement for cyclization. The E-oxime must be isomerized to participate in the reaction.

Critical Process Parameters (CPP)

ParameterOptimal RangeMechanistic Rationale
pH Control 4.5 – 6.0Critical: High pH (>8) promotes hydrolysis of the ester before cyclization. Very low pH (<3) inhibits the nucleophilicity of the oxime oxygen.
Temperature Reflux (78–80°C)Required to overcome the activation energy for the cyclization step (elimination of ethanol).
Solvent System EtOH/Water or MeOH/WaterProtophilic solvents stabilize the transition state. Water is essential to dissolve the hydroxylamine salt but excess water reduces yield via hydrolysis.
Reagent Stoichiometry

:Substrate (1.1:1.0)
Slight excess of hydroxylamine ensures complete conversion of the ketone. Large excess leads to bis-oxime impurities.

Experimental Protocol

Materials
  • Substrate: Ethyl 2,4-difluorobenzoylacetate (CAS: 98349-24-7)

  • Reagent: Hydroxylamine Hydrochloride (

    
    )
    
  • Base: Sodium Acetate (

    
    ) or Sodium Carbonate (
    
    
    
    )
  • Solvent: Ethanol (Absolute), Deionized Water

  • Acid: Glacial Acetic Acid (for pH adjustment)

Step-by-Step Procedure

Step 1: Oxime Formation (Kinetic Phase)

  • Charge a 500 mL round-bottom flask with Ethyl 2,4-difluorobenzoylacetate (22.8 g, 100 mmol) and Ethanol (150 mL).

  • Prepare a solution of Hydroxylamine Hydrochloride (7.64 g, 110 mmol) and Sodium Acetate (9.02 g, 110 mmol) in Water (50 mL).

    • Note: Pre-mixing the salt and base buffers the solution, preventing immediate exposure of the ester to strong acid or base.

  • Add the aqueous hydroxylamine solution to the ethanolic substrate solution dropwise over 20 minutes at 20–25°C.

  • Stir at ambient temperature for 2 hours.

    • Checkpoint: Monitor by TLC or HPLC. Disappearance of starting keto-ester indicates oxime formation.

Step 2: Cyclization (Thermodynamic Phase) 5. Equip the flask with a reflux condenser. 6. Heat the mixture to reflux (approx. 80°C) . Maintain reflux for 3–4 hours.

  • Mechanism:[2][3][4][5][6][7][8][9][10] Heat drives the E
    
    
    Z isomerization and the subsequent elimination of ethanol.
  • Optional Z-Enrichment: If HPLC shows significant unreacted oxime, add Glacial Acetic Acid (5 mL) and continue reflux for 1 hour. The acid catalysis assists in E/Z isomerization.

Step 3: Isolation and Purification 8. Cool the reaction mixture to room temperature, then chill to 0–5°C in an ice bath. 9. The product, 3-(2,4-difluorophenyl)-1,2-oxazol-5-ol , typically precipitates as a white to off-white solid. 10. If no precipitate forms, concentrate the ethanol under reduced pressure (Rotavap) to 1/3 volume, then add cold water (100 mL). 11. Filter the solid and wash with cold water (


 mL) to remove salts.
12. Recrystallization:  Recrystallize from minimal hot Ethanol or an Ethanol/Water (8:2) mixture to remove any trace hydroxamic acid impurities.
13. Dry in a vacuum oven at 50°C for 12 hours.
Expected Results
  • Yield: 75% – 85%

  • Appearance: White crystalline solid.

  • Melting Point: 124–128°C (Lit. varies by tautomer dominance).

Quality Control & Analytical Validation

Workflow Diagram

QC_Workflow Crude Crude Solid HPLC HPLC Analysis (C18, ACN/H2O) Crude->HPLC NMR 1H-NMR (DMSO-d6) Crude->NMR Decision Purity > 98%? HPLC->Decision Release Release for Downstream Synthesis Decision->Release Yes Reprocess Recrystallize (EtOH/H2O) Decision->Reprocess No Reprocess->HPLC

Caption: Quality control decision tree for validating the isolated intermediate.

Diagnostic NMR Signals (DMSO- )

Due to tautomerism, the proton on the isoxazole ring (H-4) shifts depending on the form:

  • Isoxazol-5-ol form:

    
     ~6.0 ppm (s, 1H, =CH-).
    
  • Isoxazol-5-one form:

    
     ~4.2 ppm (s, 2H, -CH2-).
    
  • Aromatic Protons: Multiplets in the 7.0–8.0 ppm range (characteristic of 2,4-difluorophenyl).

  • Absence of Ethyl Group: Ensure no triplet/quartet signals from the ethyl ester remain (indicates complete cyclization).

References

  • Janssen Pharmaceutica NV. (1989). Process for preparing Risperidone.[1][10][11][12] US Patent 4,804,663.[1] Link

  • Teva Pharmaceutical Industries Ltd. (2005). Process for making risperidone and intermediates therefor.[1][12] EP Patent 1560814A1. Link

  • Katritzky, A. R., et al. (2010). Tautomerism in 3-hydroxyisoxazoles.[13]Advances in Heterocyclic Chemistry, 102, 1-50. Link

  • Sarrafi, Y., et al. (2016). Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones.[14]Iranian Journal of Chemistry & Chemical Engineering, 35(1), 9-13.[14] Link

  • Mousavi, S. R. (2017).[14] Sodium acetate catalyzed multi-component reaction... via Claisen-Schmidt condensation.[14][15]Chemistry Journal.[14] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol. This guide is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is on explaining the causality behind experimental choices to empower you to improve reaction yields, minimize impurities, and overcome common synthetic challenges.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol?

The most robust and widely employed method is the condensation cyclization of a β-keto ester intermediate, specifically ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate, with hydroxylamine.[1][2] This reaction is typically performed in a protic solvent like ethanol and its outcome is highly dependent on pH control.[3] The overall synthesis is a two-step process, starting from the corresponding acetophenone.

Q2: My overall yield is consistently low. What are the most critical factors to investigate?

Low yield is a frequent issue that can typically be traced back to one of three areas:

  • Purity of the β-Keto Ester Intermediate: The initial Claisen condensation to form ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate is sensitive to moisture and the quality of the base (e.g., sodium hydride). Incomplete reaction or side reactions at this stage will directly impact the final yield.[2][4]

  • Reaction pH during Cyclization: This is the single most critical parameter for this synthesis. The pH of the reaction medium dictates the regioselectivity of the cyclization. An improperly controlled pH is the leading cause of low yields of the desired product due to the formation of an isomeric byproduct.[3]

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, time, and solvent choice can significantly impact the outcome. For instance, excessively high temperatures can lead to decomposition, while low temperatures may result in an incomplete reaction.[5]

Q3: I've isolated a major byproduct with the same mass as my product. What is it and how can I prevent its formation?

You are almost certainly isolating the isomeric byproduct, 3-(2,4-Difluorophenyl)-isoxazol-5(4H)-one.[1] This arises from a competing reaction pathway during the cyclization step.

  • Causality: The formation of the desired 3-aryl-1,2-oxazol-5-ol versus the 5-isoxazolone isomer is a classic example of kinetic versus thermodynamic control, heavily influenced by pH. Hydroxylamine has two nucleophilic sites: the nitrogen and the oxygen.

    • Under acidic to neutral conditions (pH ~4-6): The nitrogen atom of hydroxylamine is more nucleophilic. It preferentially attacks the ketone carbonyl of the β-keto ester, leading to an oxime intermediate that cyclizes to form the desired 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol.[6]

    • Under neutral to basic conditions: The nucleophilicity of the hydroxylamine oxygen increases, leading to attack at the ester carbonyl. This pathway ultimately results in the formation of the undesired 5-isoxazolone isomer.[3]

  • Solution: Maintain a slightly acidic pH during the reaction. This is often achieved by using hydroxylamine hydrochloride without the addition of a strong base, allowing the reaction mixture to be buffered by the reagents themselves.

Q4: My final product's characterization (NMR) seems complex. Can you explain the potential for tautomerism?

Yes, the 1,2-oxazol-5-ol ring system exists as a mixture of tautomers in solution: the hydroxy (enol) form and the isoxazol-5-one (keto) form.[7][8] The equilibrium between these forms can be influenced by the solvent, pH, and temperature, which can complicate spectroscopic analysis. It is crucial to be aware of this equilibrium when interpreting NMR and IR data, as you may see peaks corresponding to both tautomers.[9] The keto tautomer is often the more stable form in the gas phase and in many common solvents.[10]

Q5: What is the most effective method for purifying the final product?

The product is acidic due to the enolic hydroxyl group. This property is key to its purification.

  • Acid-Base Extraction/Precipitation: After the reaction is complete, removing the solvent and acidifying the aqueous residue with an acid like 2 M HCl will cause the product to precipitate out of the solution.[2] This is highly effective for removing any basic or neutral impurities.

  • Recrystallization: The collected crude solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.[2]

  • Column Chromatography: While possible, chromatography can be challenging due to the compound's acidity and potential for tautomerization on the silica gel surface. It is often reserved for instances where recrystallization fails to remove a persistent impurity.[4]

Troubleshooting Guide: A Deeper Dive
Problem: Persistently Low Reaction Yield

Low yields can be frustrating, but a systematic approach can identify the root cause. Use the following workflow to diagnose the issue.

TroubleshootingWorkflow start Low Final Yield Observed check_sm Step 1: Verify Starting Material Quality start->check_sm sm_pure Is β-Keto Ester Pure? (>95% by NMR/GC) check_sm->sm_pure check_conditions Step 2: Analyze Cyclization Reaction Conditions cond_ph Was pH Acidic? (pH ~4-6) check_conditions->cond_ph check_workup Step 3: Review Work-up and Purification workup_loss Significant Loss During Precipitation/Filtration? check_workup->workup_loss sm_no No sm_pure->sm_no No sm_yes Yes sm_pure->sm_yes Yes repurify_sm Action: Repurify β-Keto Ester (Distillation or Chromatography) sm_no->repurify_sm sm_yes->check_conditions repurify_sm->check_conditions cond_no No/Unsure cond_ph->cond_no No cond_yes Yes cond_ph->cond_yes Yes adjust_ph Action: Control pH. Use Hydroxylamine HCl without additional base. cond_no->adjust_ph cond_yes->check_workup end Yield Improved adjust_ph->end workup_no No workup_loss->workup_no No workup_yes Yes workup_loss->workup_yes Yes workup_no->end optimize_workup Action: Ensure complete precipitation (check pH, cool thoroughly). Use fine filter. workup_yes->optimize_workup optimize_workup->end

Caption: A systematic workflow for troubleshooting low yields.

Problem: Poor Regioselectivity (Isomer Formation)

Understanding the mechanism is key to controlling the formation of the undesired 5-isoxazolone isomer.

ReactionMechanism cluster_start Reactants cluster_path_A Pathway A: Desired Product (Acidic pH) cluster_path_B Pathway B: Isomeric Byproduct (Basic pH) keto_ester Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate attack_N 1. Nucleophilic Attack by Nitrogen (at Ketone C=O) keto_ester->attack_N More Favorable in Acid attack_O 1. Nucleophilic Attack by Oxygen (at Ester C=O) keto_ester->attack_O More Favorable in Base hydroxylamine H₂N-OH (Hydroxylamine) hydroxylamine->attack_N More Favorable in Acid hydroxylamine->attack_O More Favorable in Base oxime 2. Oxime Intermediate Formation attack_N->oxime cyclize_A 3. Intramolecular Cyclization (Enol OH attacks C=N) oxime->cyclize_A product_A 3-(2,4-Difluorophenyl) -1,2-oxazol-5-ol cyclize_A->product_A intermediate_B 2. Hydroxamic Ester Intermediate attack_O->intermediate_B cyclize_B 3. Intramolecular Cyclization (N attacks Ketone C=O) intermediate_B->cyclize_B product_B 3-(2,4-Difluorophenyl) -isoxazol-5(4H)-one cyclize_B->product_B

Caption: Competing reaction pathways based on reaction pH.

ParameterRecommended ConditionRationaleExpected Outcome
pH Slightly Acidic (~4-6)Promotes nucleophilic attack from the nitrogen of hydroxylamine, favoring the kinetic product pathway.[3][6]Maximizes yield of the desired 1,2-oxazol-5-ol.
Base None (use NH₂OH·HCl)The hydrochloride salt provides the necessary acidic environment. Adding a base like NaOH or Et₃N will favor the byproduct.[11]High regioselectivity for the desired isomer.
Solvent EthanolProtic solvent that facilitates proton transfer and solubilizes reactants effectively.[2]Good reaction rates and clean conversion.
Temperature Reflux (~78 °C for Ethanol)Provides sufficient energy for cyclization without causing significant degradation of starting materials or products.[2]Complete reaction within a reasonable timeframe (3-5 hours).
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(2,4-Difluorophenyl)-3-oxopropanoate

This protocol details the Claisen condensation required to create the key β-keto ester intermediate.[2]

Materials:

  • 2',4'-Difluoroacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution & Brine

Procedure:

  • Setup: Equip a dry three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert nitrogen atmosphere.

  • Base Preparation: Charge the flask with sodium hydride (1.0 eq). Add anhydrous THF and cool the suspension to 0 °C using an ice bath.

    • Scientist's Note: Anhydrous conditions are critical as sodium hydride reacts violently with water. Cooling prevents the initial reaction from becoming too exothermic.

  • Reactant Addition: Prepare a solution of 2',4'-difluoroacetophenone (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 30 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of anhydrous ethanol until gas evolution ceases.

  • Work-up: Acidify the mixture with 1 M HCl to a pH of ~3-4. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to afford the pure β-keto ester.

Protocol 2: Optimized Synthesis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

This optimized protocol utilizes the β-keto ester from Protocol 1 to synthesize the final product with high yield and purity.[2]

Materials:

  • Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol

  • Water

  • Hydrochloric acid (2 M)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.1 eq).

    • Scientist's Note: Sodium acetate acts as a weak base to free some hydroxylamine while maintaining a sufficiently acidic environment to ensure high regioselectivity.

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask.

  • Reaction: Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: To the remaining aqueous solution, slowly add 2 M HCl while stirring. The target product will precipitate as a solid. Continue adding acid until the pH is ~1-2 to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying & Purification: Air-dry the product. For higher purity, recrystallize the crude solid from an ethanol/water solvent system to yield pure 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol.

References
  • BenchChem. (2025).
  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003–1007. [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of Organic Chemistry, 65(4), 1003–1007. [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. BenchChem Technical Support.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones. Request PDF. [Link]

  • MDPI. (2016). Replacement of Oxygen by Sulfur in Small Organic Molecules. 3. Theoretical Studies on the Tautomeric Equilibria of the 2OH and 4OH-Substituted Oxazole and Thiazole and the 3OH and 4OH-Substituted Isoxazole and Isothiazole in the Isolated State and in Solution. Molecules, 21(7), 893. [Link]

  • Borbulevych, O. Y., et al. (2018). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. PloS one, 13(1), e0191300. [Link]

  • ResearchGate. (n.d.). Tautomeric equilibria of isoxazol-5-ones. [Link]

  • Royal Society of Chemistry. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. BenchChem Technical Support.

Sources

Optimization

Technical Support Center: Purification Strategies for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

Welcome to the technical support center for the purification of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this important chemical intermediate. The strategies outlined below are based on established principles of organic chemistry and proven methodologies for analogous compounds.

I. Understanding the Molecule: Key Physicochemical Properties

3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol possesses distinct chemical features that dictate its purification strategy. The presence of the acidic hydroxyl group on the isoxazole ring (pKa estimated to be in the range of 4-6) is the most critical handle for purification. This acidity allows for the effective use of acid-base extraction to separate it from non-acidic impurities. Additionally, its polarity, influenced by the hydroxyl and difluorophenyl groups, makes it amenable to normal-phase chromatography and recrystallization from polar or mixed-solvent systems.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol.

Recrystallization Issues

Q1: My compound "oils out" instead of crystallizing upon cooling. What should I do?

A1: "Oiling out" is a common problem when the compound's melting point is lower than the temperature of the crystallization medium or when the concentration of the solute is too high.

  • Troubleshooting Steps:

    • Reheat the Solution: Warm the mixture to redissolve the oil.

    • Add More Solvent: Add a small amount of the hot solvent to decrease the saturation of the solution.

    • Slow Cooling: Allow the solution to cool very slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling often promotes oiling.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

    • Consider a Different Solvent System: If the problem persists, your chosen solvent may not be ideal. Refer to the solvent selection table below and consider a two-solvent system.[1][2]

Q2: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath. What's wrong?

A2: This indicates that your solution is not supersaturated.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound. Be cautious not to evaporate too much, which could lead to oiling out.

    • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.

    • Change Solvent System: The compound may be too soluble in the chosen solvent even at low temperatures. A less polar solvent or a two-solvent system where the compound is less soluble in the second solvent (the "anti-solvent") might be necessary.[3]

Column Chromatography Issues

Q3: How do I choose the right solvent system (eluent) for column chromatography?

A3: The choice of eluent is critical for good separation. A good starting point for a polar compound like 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol on a silica gel column is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[4]

  • Solvent Selection Workflow:

    • TLC Analysis: Run several Thin Layer Chromatography (TLC) plates with varying solvent ratios (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).

    • Optimal Rf Value: Aim for an Rf value of your product between 0.2 and 0.4. This generally provides the best separation from impurities.

    • Impurity Separation: Ensure there is good separation between the spot for your product and the spots of any impurities.

Q4: My compound is streaking on the TLC plate and the column. How can I fix this?

A4: Streaking is often caused by overloading the sample or interactions between the compound and the silica gel.

  • Troubleshooting Steps:

    • Reduce Sample Load: Use a more dilute solution for spotting on the TLC plate and load less material onto your column.

    • Add an Acidic Modifier: The acidic hydroxyl group of your compound can interact strongly with the slightly acidic silica gel. Adding a small amount of a volatile acid, like acetic acid (0.1-1%), to your eluent can often improve the peak shape by protonating the compound and reducing tailing.

    • Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina or reversed-phase silica gel.

Q5: My compound is sticking to the top of the silica gel column and won't elute. What should I do?

A5: This indicates that the eluent is not polar enough to move your highly polar compound down the column.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).

    • Switch to a More Polar System: If increasing the polarity of the current system doesn't work, you may need to switch to a more potent polar solvent system, such as methanol in dichloromethane.[5] Be cautious, as adding too much methanol (>10%) can start to dissolve the silica gel.[5]

    • Consider Reversed-Phase Chromatography: If your compound is highly polar and still problematic on silica, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase, might be a better option.

Acid-Base Extraction Issues

Q6: Can I use acid-base extraction to purify 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol?

A6: Yes, this technique can be very effective. The hydroxyl group on the isoxazole ring is acidic and can be deprotonated by a base.[5][6][7][8][9]

  • Principle:

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The acidic 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol will be deprotonated to its salt form, which is soluble in the aqueous layer.

    • Separate the aqueous layer containing your product from the organic layer containing neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate your compound, causing it to precipitate out of the aqueous solution.

    • Collect the precipitated product by filtration.

Q7: I've formed an emulsion during the acid-base extraction. How can I break it?

A7: Emulsions are a common problem in liquid-liquid extractions, especially when there are surfactants or fine particulate matter present.

  • Troubleshooting Steps:

    • Be Patient: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.

    • Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it.

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can help to break up the emulsion.[6]

    • Filtration: Filter the emulsion through a pad of Celite or glass wool.

    • Centrifugation: If available, centrifuging the emulsion is a very effective method for separating the layers.

III. Data Presentation: Purification Parameters

The following table summarizes recommended starting conditions for the purification of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol based on methodologies for structurally similar compounds.

Purification TechniqueParameterRecommended ConditionsNotes
Recrystallization Single SolventEthanol, Isopropanol, MethanolChoose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Two-Solvent SystemMethanol/Water, Dichloromethane/Hexanes, Ethyl Acetate/HexanesDissolve in the "good" solvent and add the "poor" solvent dropwise until turbidity persists.[1][10]
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (Eluent)10-50% Ethyl Acetate in HexanesA good starting point for moderately polar compounds.[4][11]
1-5% Methanol in DichloromethaneFor more polar compounds.[12]
Acid-Base Extraction Organic SolventEthyl Acetate, DichloromethaneThe compound should be soluble in this solvent.
Aqueous Base1 M Sodium Bicarbonate, 1 M Sodium HydroxideSodium bicarbonate is a weaker base and may be more selective.[8]
Aqueous Acid1 M to 3 M Hydrochloric AcidUsed to precipitate the product from the aqueous layer.

IV. Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent System)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol in the minimum amount of a hot "good" solvent (e.g., methanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly cloudy.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexanes) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[13]

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Base Wash: Add an equal volume of 1 M aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the base wash with the organic layer one more time and combine the aqueous extracts.

  • Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh organic solvent. Discard this organic wash.

  • Acidification: Cool the aqueous extract in an ice bath and slowly add 3 M HCl with stirring until the solution is acidic (pH ~2, check with pH paper). The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum.

V. Visualization of Workflows

Purification_Workflow cluster_start Crude Product cluster_decision Purity Assessment cluster_purification Purification Options cluster_end Final Product crude Crude 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol assess_purity Assess Purity (TLC, NMR) crude->assess_purity recrystallization Recrystallization assess_purity->recrystallization High Purity, Crystalline Solid chromatography Column Chromatography assess_purity->chromatography Multiple Impurities, Similar Polarity extraction Acid-Base Extraction assess_purity->extraction Acidic Product, Neutral Impurities pure_product Pure Product recrystallization->pure_product chromatography->pure_product extraction->pure_product

Caption: Decision workflow for selecting a purification strategy.

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Product Salt) separate_layers->aqueous_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filtrate Filter and Dry precipitate->filtrate pure_product Pure Product filtrate->pure_product

Caption: Step-by-step workflow for acid-base extraction.

VI. References

  • BenchChem. (n.d.). Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification. Retrieved from BenchChem website.

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.

  • Royal Society of Chemistry. (2022). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information.

  • Jios, J. L., Romanelli, G. P., Autino, J. C., Giaccio, H. E., Duddeck, H., & Wiebcke, M. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(11), 901–909.

  • Wikipedia. (2023). Acid–base extraction.

  • Boruah, R., et al. (2017). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Medicinal Chemistry, 7(11).

  • Al-Tel, T. H., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports.

  • University of Pretoria. (n.d.). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy.

  • MDPI. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Molbank, 2023(2), M1623.

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. OpenCourseWare.

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros.

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Department of Chemistry and Biochemistry.

  • Royal Society of Chemistry. (2021). Synthesis, Computational Investigation and Biological Evaluation of α,α-Difluoromethyl Embodying Ketones Pyrazole and Isoxazole.

  • Kaunas University of Technology. (n.d.). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. ePubl.

  • SciSpace. (1986). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Magnetic Resonance in Chemistry, 24(12), 1154-1156.

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 253.

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial.

  • Research Results in Pharmacology. (2024). View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 123-132.

  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 123-132.

  • Amazon AWS. (n.d.). Supporting Information Design, synthesis and structure-activity relationship studies of novel fused heterocycles-linked triazole.

  • Bio-Forum. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. International Journal of Molecular Sciences, 23(18), 10639.

  • University of Groningen. (2023). Thesis Cosimo Boldrini.indb. Research Portal.

  • MPG.PuRe. (n.d.). Supporting Information.

  • Preprints.org. (2022). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole.

Sources

Troubleshooting

Minimizing byproduct formation in 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol reactions

Topic: Minimizing Byproduct Formation in 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol Reactions Audience: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist: Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights into the synthesis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol. Our goal is to move beyond simple protocols and delve into the causality behind common experimental challenges, particularly the formation of unwanted byproducts. By understanding the underlying reaction mechanisms, you can proactively troubleshoot and optimize your synthesis for higher purity and yield.

The primary route to this isoxazolone core involves the cyclocondensation of a β-keto ester, namely ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate, with hydroxylamine. While seemingly straightforward, this reaction is sensitive to several parameters that can dictate the outcome.

Core Reaction Pathway

The desired transformation relies on the nucleophilic attack of hydroxylamine on the dicarbonyl system of the β-keto ester, followed by intramolecular cyclization and dehydration.

G A Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate C Oxime Intermediate A->C + NH2OH (Ketone attack) B Hydroxylamine (NH2OH) B->C D 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol (Target Molecule) C->D Intramolecular Cyclization - EtOH

Caption: Desired reaction pathway for the synthesis of the target molecule.

Troubleshooting Guide & FAQs

Question 1: My reaction yields a complex mixture with multiple spots on TLC. What are the likely byproducts and why are they forming?

Answer: A complex reaction profile typically points to a lack of selectivity in the reaction conditions. Besides the desired product, two major classes of byproducts are common in this synthesis: regioisomers and products from incomplete reactions.

  • Regioisomeric Byproduct (Isoxazol-3-ol): The β-keto ester possesses two electrophilic centers: the ketone and the ester carbonyls. While the ketone is inherently more reactive, under certain conditions, hydroxylamine can attack the ester, leading to the formation of the undesired 3-hydroxyisoxazole regioisomer. This is a common challenge in isoxazole synthesis from unsymmetrical 1,3-dicarbonyl compounds.[1]

  • Open-Chain Oxime: Incomplete cyclization results in the stable oxime intermediate remaining in the final mixture. This can happen if the reaction temperature is too low or the time is insufficient for the final ring-closing step, which involves the elimination of ethanol.

  • Hydrolysis Products: If the reaction is run under harsh pH conditions (strongly acidic or basic) for extended periods, both the starting ester and the product's lactone ring can hydrolyze.

Byproduct_Formation cluster_main Reaction Pathways Start β-Keto Ester + NH2OH path1_node1 Attack at Ketone Start->path1_node1 Favorable (pH Control) path2_node1 Attack at Ester Start->path2_node1 Unfavorable (Incorrect pH) path1_node2 Oxime Intermediate path1_node1->path1_node2 path1_node3 Target Product (1,2-oxazol-5-ol) path1_node2->path1_node3 Cyclization Byproduct2 Incomplete Reaction (Stable Oxime) path1_node2->Byproduct2 Insufficient Energy (Low Temp/Time) path2_node2 Regioisomeric Byproduct (1,2-oxazol-3-ol) path2_node1->path2_node2

Caption: Competing reaction pathways leading to desired product and byproducts.

Question 2: How can I control the regioselectivity to favor the desired 1,2-oxazol-5-ol isomer?

Answer: Controlling regioselectivity is arguably the most critical aspect of this synthesis. The key parameter is pH . The reaction should be run under slightly acidic to neutral conditions (pH 4-6).

The Causality:

  • Under Acidic Conditions (pH 4-6): The ketone carbonyl is more readily protonated than the ester carbonyl. This protonation significantly increases its electrophilicity, making it the preferred site for attack by the lone pair on the nitrogen atom of hydroxylamine.

  • Under Basic Conditions (pH > 8): In a basic medium, the β-keto ester can be deprotonated to form an enolate. This changes the electronic landscape of the molecule and can lead to a loss of selectivity. Furthermore, strong bases can promote side reactions, including hydrolysis of the ester starting material.

A weak acid buffer system or the use of hydroxylamine hydrochloride with a mild base like sodium acetate is typically employed to maintain the optimal pH range.

ParameterConditionPrimary OutcomeRationale
pH 4 - 6 (Slightly Acidic)Favors 1,2-oxazol-5-ol Preferential protonation and activation of the more basic ketone carbonyl.
pH > 8 (Basic)Increased Regioisomer Enolate formation and competing attack at the ester carbonyl.[1]
Base Sodium AcetateGood Selectivity Buffers the reaction by neutralizing HCl from NH₂OH·HCl, maintaining a favorable pH.
Base Sodium HydroxidePoor Selectivity Creates a strongly basic environment, leading to loss of regiocontrol.
Question 3: The reaction is slow and requires prolonged heating, which seems to increase impurity formation. Are there more efficient methods?

Answer: Yes. While conventional heating is standard, it often requires higher temperatures and longer reaction times, which can lead to thermal degradation and byproduct formation. We strongly recommend exploring alternative energy sources.

Ultrasound-Assisted Synthesis: This has emerged as a powerful technique for synthesizing isoxazole derivatives.[2] The phenomenon of acoustic cavitation generates localized hot spots with extremely high temperatures (~5000 K) and pressures, which dramatically accelerates the reaction rate.[2] This allows the overall reaction to be conducted at a much lower bulk temperature, preserving the integrity of the reactants and products.

MethodTypical TemperatureTypical TimeYield ImprovementPurityReference
Conventional Heating80-100 °C70-90 minBaseline (66-79%)Good[2]
Ultrasound Irradiation50 °C25-60 min3-30% increaseReduced Impurities [2]

Experimental Protocol: Ultrasound-Assisted Synthesis

  • In a sonication vessel, dissolve ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (1 equiv.) in ethanol.

  • Add hydroxylamine hydrochloride (1.1 equiv.) and pyridine (1.2 equiv.) as the base.

  • Place the vessel in an ultrasonic bath (e.g., 300 W, 20-60 kHz).

  • Irradiate the mixture at a controlled bulk temperature of 50 °C for 30-45 minutes, monitoring by TLC.

  • Upon completion, cool the mixture and proceed with workup.

Question 4: I'm struggling with purification. The byproducts have similar polarity to my product. What's the best purification strategy?

Answer: Purification of isoxazole derivatives can indeed be challenging due to the presence of regioisomers with similar polarities.[1] A multi-step approach is often necessary.

Step 1: Acid-Base Extraction (Workup)

  • After the reaction, quench the mixture by pouring it into cold water.

  • Extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution. Your target product, 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol, is acidic (pKa of the enolic proton) and will partition into the basic aqueous layer as its salt. The less acidic oxime intermediate and other neutral impurities will remain in the organic layer.

  • Separate the aqueous layer and re-acidify it carefully with cold 1M HCl to a pH of ~2-3. The product will precipitate.

  • Filter the solid or extract it back into an organic solvent.

Step 2: Column Chromatography If impurities remain, column chromatography is the next step.

  • Solvent System Screening: Use Thin Layer Chromatography (TLC) to find the optimal solvent system. Start with a non-polar/polar mixture like Hexane/Ethyl Acetate.

  • Modifier Addition: If separation is poor, adding a small amount (0.5-1%) of acetic acid to the mobile phase can often improve the resolution of acidic compounds like your target molecule.[1]

Purification_Workflow A Crude Reaction Mixture B Quench in H₂O Extract with Ethyl Acetate A->B C Organic Layer (Product, Oxime, Impurities) B->C D Wash with NaHCO₃ (aq) C->D E Aqueous Layer (Product as Salt) D->E Product F Organic Layer (Neutral Impurities) D->F Impurities G Acidify with HCl E->G H Precipitated/Extracted Product G->H I Column Chromatography (if needed) H->I J Pure Product H->J If pure I->J

Caption: Recommended workflow for the purification of the target molecule.

References
  • Al-Warhi, T., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]

  • Manning, D. T., & Coleman, H. A. (1969). Reaction of Hydroxylamine with 3,3-Disubstituted 2,4-Pentanediones. Formation of Novel Isoxazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Soni, S., et al. (2024). Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite. Scientific Reports. Available at: [Link]

  • Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]

Sources

Optimization

Technical Support Center: High-Purity Recrystallization of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

Welcome to the dedicated technical support guide for the purification of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol. This resource is designed for researchers, chemists, and drug development professionals who are working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and aim to achieve high purity through recrystallization. The following question-and-answer guide provides troubleshooting solutions and foundational knowledge grounded in established chemical principles.

Part 1: Fundamentals of Solvent Selection

This section addresses the core principles of selecting an appropriate solvent system by analyzing the molecular structure of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol.

Q1: What are the ideal characteristics of a recrystallization solvent?

An ideal recrystallization solvent is one where the target compound has high solubility at an elevated temperature but low solubility at room temperature or below.[1][2] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

The key characteristics of a good solvent are:

  • Solubility Gradient: The compound should be sparingly soluble at low temperatures but highly soluble at the solvent's boiling point.[3]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble at all temperatures (so they remain in the mother liquor after cooling).[1][3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3][4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[4]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[4]

Q2: How does the chemical structure of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol influence solvent choice?

The structure of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol presents a dualistic nature that must be considered for solvent selection.

  • The Polar Head: The 1,2-oxazol-5-ol moiety is a polar, heterocyclic ring system. The hydroxyl (-ol) group can participate in hydrogen bonding, making this part of the molecule favor polar solvents (e.g., alcohols, water, ethyl acetate).

  • The Non-Polar Tail: The 2,4-difluorophenyl group is a non-polar, aromatic ring. This moiety will have better solubility in solvents with lower polarity (e.g., toluene, dichloromethane, or hexanes).

This amphiphilic character suggests that a single solvent providing the perfect solubility gradient might be challenging to find. Therefore, both single-solvent systems using moderately polar solvents and mixed-solvent systems combining a polar "solvent" with a non-polar "anti-solvent" are viable strategies.[1]

Part 2: Experimental Workflow & Solvent Data

A systematic approach is crucial for efficiently identifying the optimal recrystallization solvent.

Protocol: Systematic Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the tube at room temperature. If the solid dissolves completely, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent in a mixed-solvent system.[3]

  • Hot Solubility Test: If the solid does not dissolve at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.[5]

  • Cooling & Observation: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.[2] An ideal solvent will produce a good yield of crystals upon cooling.

  • Purity Check: Isolate the resulting crystals and analyze their purity by Thin Layer Chromatography (TLC) or melting point analysis, comparing them to the crude material and the mother liquor.

Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude Solid test_sol Place ~20mg solid in test tube Add 0.5 mL solvent start->test_sol dissolves_cold Dissolves at Room Temp? test_sol->dissolves_cold heat_sol Heat to Boiling dissolves_cold->heat_sol No reject_single Reject as Single Solvent (Consider for Mixed System) dissolves_cold->reject_single Yes dissolves_hot Dissolves when Hot? heat_sol->dissolves_hot cool_sol Cool Slowly to RT, then Ice Bath dissolves_hot->cool_sol Yes reject_insoluble Reject Solvent (Consider as Anti-Solvent) dissolves_hot->reject_insoluble No crystals_form Crystals Form? cool_sol->crystals_form success Ideal Single Solvent Found Proceed to Bulk Recrystallization crystals_form->success Yes try_mixed No Ideal Single Solvent Proceed to Mixed-Solvent Screening crystals_form->try_mixed No

Caption: A workflow for systematic single-solvent screening.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes & Potential Use
Water10010.2Highly polar. Likely an anti-solvent.[6]
Methanol655.1Polar protic. Good starting point. Used for similar isoxazole derivatives.[7]
Ethanol784.3Polar protic. Excellent starting point, often used for isoxazoles.[6][8]
2-Propanol (IPA)823.9Polar protic. Good alternative to ethanol.[9]
Ethyl Acetate774.4Moderately polar aprotic. Good single solvent or co-solvent.[6]
Acetone565.1Polar aprotic. Can be effective.[6]
Dichloromethane (DCM)403.1Low boiling point can be problematic. Use with care.[10]
Toluene1112.4Non-polar. Potential anti-solvent or for dissolving non-polar impurities.
Heptane/Hexane98 / 690.1Non-polar. Classic anti-solvents to pair with more polar solvents.[6]

Part 3: Troubleshooting Guides

This section provides direct answers to common problems encountered during recrystallization experiments.

Troubleshooting Decision Tree

Troubleshooting_Workflow start Problem Encountered During Cooling issue What is the issue? start->issue oiling Compound 'Oiled Out' issue->oiling Oiling no_xtal No Crystals Formed issue->no_xtal No Crystals low_yield Yield is Very Low issue->low_yield Low Yield cause_oil Cause: Solution too concentrated or cooled too quickly oiling->cause_oil sol_oil1 Re-heat to dissolve oil cause_oil->sol_oil1 sol_oil2 Add more hot solvent sol_oil1->sol_oil2 sol_oil3 Allow to cool much slower sol_oil2->sol_oil3 cause_no_xtal Cause: Solution is not saturated or nucleation is inhibited no_xtal->cause_no_xtal sol_no_xtal1 Scratch inner surface of flask cause_no_xtal->sol_no_xtal1 sol_no_xtal2 Add a seed crystal cause_no_xtal->sol_no_xtal2 sol_no_xtal3 Boil off some solvent to concentrate cause_no_xtal->sol_no_xtal3 sol_no_xtal4 Cool in an ice bath or freezer cause_no_xtal->sol_no_xtal4 cause_low_yield Cause: Too much solvent used or compound is too soluble when cold low_yield->cause_low_yield sol_low_yield1 Concentrate mother liquor and cool again cause_low_yield->sol_low_yield1 sol_low_yield2 Re-evaluate solvent system (try anti-solvent) cause_low_yield->sol_low_yield2

Caption: A decision tree for common recrystallization problems.

Frequently Asked Questions (FAQs)

Q3: My compound "oiled out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often caused by a solution that is too concentrated or has been cooled too rapidly.[11]

Solutions:

  • Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of hot solvent to decrease the saturation level slightly.[11][12]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with a cloth or placing it in a warm water bath that cools gradually can promote proper crystal growth. Do not put a hot solution directly into an ice bath.[5]

  • Scratch or Seed: If an oil persists upon cooling, try vigorously scratching the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites.[11] Adding a tiny seed crystal of the pure compound can also induce crystallization.[11]

Q4: After cooling, no crystals have formed. What are my options?

This typically means your solution is not supersaturated, either because too much solvent was used or the compound is more soluble than anticipated.[5]

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask. The microscopic scratches provide a surface for the first crystals to form.[5][12]

    • Seeding: Add a single, small crystal of the pure product to the solution to act as a template for crystal growth.[11]

  • Increase Concentration: Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Be careful not to over-concentrate, which could lead to oiling out.[5][12]

  • Lower the Temperature: If crystals do not form at room temperature, place the flask in an ice-water bath, and if necessary, in a freezer. Lower temperatures decrease solubility and can promote crystallization.[11]

Q5: The recovered yield is very low. What went wrong?

A low yield is a common and frustrating issue. The most likely causes are using an excessive amount of solvent or significant solubility of your compound in the cold solvent.[12]

Solutions:

  • Re-work the Mother Liquor: The liquid filtered off from your crystals (the mother liquor) still contains dissolved product. You can often recover a second crop of crystals by boiling off some of the solvent to concentrate the solution and cooling it again. Note that this second crop may be less pure.

  • Minimize Solvent: During the dissolution step, ensure you are adding the minimum amount of hot solvent required to fully dissolve the solid.[5]

  • Ensure Thorough Cooling: Make sure the solution has been cooled sufficiently in an ice bath for at least 20-30 minutes to maximize precipitation before filtration.[5]

  • Change the Solvent System: Your compound may be too soluble in your chosen solvent even when cold. A different single solvent or switching to a mixed-solvent system where you add an anti-solvent can drastically decrease the compound's solubility at cold temperatures and improve yield.[11]

Q6: When should I use a mixed-solvent system?

A mixed-solvent (or two-solvent) system is appropriate when you cannot find a single solvent that meets the criteria of dissolving your compound when hot but not when cold.[1] This often happens when your compound is either very soluble in a solvent (like ethanol) or almost completely insoluble (like water).

The technique involves dissolving the compound in a minimum amount of a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which it is insoluble, until the solution becomes cloudy (the saturation point). A tiny amount of the "good" solvent is then added back to make it clear, and the solution is cooled slowly.[1][5]

Q7: What are some promising mixed-solvent systems for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol?

Given the compound's structure, the following pairs are logical starting points:

  • Ethanol / Water or Methanol / Water: Dissolve the compound in hot ethanol or methanol ("good" solvent) and slowly add hot water ("anti-solvent") until turbidity persists. This is a very common and effective system for moderately polar compounds.[13][14]

  • Ethyl Acetate / Hexane (or Heptane): Dissolve in hot ethyl acetate and add hexane or heptane as the anti-solvent. This pairs a moderately polar solvent with a non-polar one.[6]

  • Dichloromethane / Hexane: Use with caution due to DCM's low boiling point. Dissolve in a minimal amount of room temperature or slightly warm DCM and add hexane.[10]

References

  • Solvent Choice - Chemistry Teaching Labs - University of York.
  • Solvent Selection and Recrystalliz
  • Reagents & Solvents: Solvents for Recrystalliz
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Recrystalliz
  • Clean and Efficient Synthesis of Isoxazole Deriv
  • Recrystalliz
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Recrystalliz
  • Ethyl 3-(2-fluorophenyl)
  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC.
  • Recrystallization with two solvents : r/Chempros - Reddit.
  • Crystalliz
  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde - MDPI.
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC.
  • 3-(5-Ethyl-2,4-difluorophenyl)-1,2-oxazol-5-amine - PubChem.
  • US20220023268A1 - Crystalline forms of 3-[5-(2-fluorophenyl)-[1][15][16]oxadiazol-3-yl]-benzoic acid for the treatment of disease - Google Patents.

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - MDPI.
  • 2r,3s-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol.
  • Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole.
  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - Semantic Scholar.
  • Identification and synthesis of metabolites of the new 4.
  • 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid - PubChem.
  • CAS No : 2223129-33-5 | Product Name : (S,E)-3-(2,4-Difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)
  • Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H) - RSC Publishing.
  • WO2013042138A2 - Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof - Google P

Sources

Troubleshooting

Troubleshooting cyclization failures in isoxazol-5-ol synthesis

Topic: Troubleshooting Cyclization Failures in Isoxazol-5-ol Synthesis Role: Senior Application Scientist / Technical Support Lead Audience: Medicinal Chemists & Process Development Scientists Status: Online 🟢 Ticket ID:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in Isoxazol-5-ol Synthesis Role: Senior Application Scientist / Technical Support Lead Audience: Medicinal Chemists & Process Development Scientists

Status: Online 🟢 Ticket ID: ISOX-CYC-ERR-001 Subject: Resolving Cyclization Failures & Tautomeric Confusion in


-Keto Ester Condensations

Welcome to the Advanced Heterocycle Support Center. You are likely here because your standard condensation of a


-keto ester with hydroxylamine did not yield the expected white solid, or your NMR spectrum looks "wrong" (showing a methylene peak you didn't expect).

This guide deconstructs the failure modes of the Claisen-type isoxazole synthesis . We move beyond basic "add reagents" instructions to address the kinetic vs. thermodynamic traps and pH-dependent equilibria that ruin these reactions.

⚡ Quick Diagnostic: What is your primary symptom?
SymptomProbable CauseImmediate Action
No precipitate upon acidification.Product is water-soluble (Zwitterionic).Switch to continuous extraction (EtOAc) or lyophilization.
NMR shows

at ~3.5-4.0 ppm.
Tautomerism (It's not a failure).Run NMR in

or

to see the "ol" form.
Mixture of two isomers. Regioselectivity failure (3- vs 5-sub).Control pH (Basic = 3-sub; Acidic = 5-sub).
Starting material remains. Incomplete oxime cyclization.Increase Temp > 60°C or add Lewis Acid (

).
🔬 Module 1: The "False Failure" (Tautomeric Identity Crisis)

User Complaint: "I synthesized 3-methylisoxazol-5-ol, but my


 NMR in 

shows a singlet at 3.6 ppm (2H) and no aromatic proton. Did the cyclization fail?"

Technical Analysis: No, the reaction likely worked. You are observing the


-isoxazol-5-one  tautomer.
Isoxazol-5-ols are "chameleons." In non-polar solvents (

), they exist predominantly as the CH-acidic carbonyl form (A). In polar aprotic solvents (

), the equilibrium shifts toward the OH-form (B) or the NH-form (C).

The Tautomeric Triad:

  • CH-form (Isoxazol-5-one): Dominant in

    
    . Non-aromatic.
    
  • OH-form (Isoxazol-5-ol): Aromatic. Dominant in polar solvents/solid state.

  • NH-form (Isoxazolin-5-one): Zwitterionic character.

📊 Data Validation: NMR Shift Expectations (3-Methylisoxazol-5-ol)
SolventDominant FormKey Signal (ppm)Interpretation

CH-form (Keto)

3.5 - 3.8 (

)
NOT unreacted SM. This is the ring

.

OH/NH-form (Enol)

5.1 - 5.5 (

)
Aromatic proton signal appears.

+ NaOD
Anion

4.9 - 5.0 (

)
Delocalized anion confirms ring closure.
⚙️ Module 2: The pH Paradox (Mechanism & Regioselectivity)

User Complaint: "I am getting a mixture of isomers or low yields. I used Hydroxylamine HCl and NaOH."

Technical Analysis: The reaction between a


-keto ester and hydroxylamine is a bidentate competition .
  • Hydroxylamine (

    
    ):  Has two nucleophilic centers: Nitrogen (harder) and Oxygen (softer).
    
  • 
    -Keto Ester:  Has two electrophilic centers: Ketone (more reactive) and Ester (less reactive).
    

The Critical Fork in the Road:

  • Pathway A (Thermodynamic/Basic): Free base

    
     attacks the Ketone  first 
    
    
    
    Oxime
    
    
    Cyclization on Ester. Result: 3-Substituted Isoxazol-5-ol .
  • Pathway B (Acidic/Kinetic): Protonated carbonyls may lead to inverse attack or oxime hydrolysis.

Corrective Protocol: To ensure the formation of the 3-substituted core (the standard "Isoxazol-5-ol"), you must buffer the reaction to pH 8-9 .

  • Too Acidic: Protonation of the amine prevents nucleophilic attack.

  • Too Basic (pH > 11): Hydrolysis of the ester competes with cyclization, yielding the

    
    -keto acid (decarboxylation risk).
    
🛠️ Troubleshooting Workflow (DOT Visualization)

IsoxazoleFailureAnalysis Start Start: Reaction Failed? CheckNMR Check 1H NMR (CDCl3) Start->CheckNMR CH2Signal Is there a CH2 singlet at 3.0-4.0 ppm? CheckNMR->CH2Signal Success Success: It is the Isoxazol-5-one tautomer CH2Signal->Success Yes NoCH2 No CH2 Signal CH2Signal->NoCH2 No CheckSol Check Solubility: Did you acidify to pH 2-3? NoCH2->CheckSol NoPrecip No Precipitate CheckSol->NoPrecip Yes Zwitterion Issue: Zwitterionic Product is water soluble. NoPrecip->Zwitterion Extract Action: Cont. Extraction (EtOAc) or Salting Out Zwitterion->Extract

Figure 1: Decision tree for diagnosing "failed" syntheses. Note that solubility and tautomerism account for 80% of reported failures.

🧪 Module 3: Protocol Optimization (The "Gold Standard")

If you are experiencing inconsistent results, abandon the "dump and stir" method. Use this controlled pH protocol to maximize the 3-substituted-isoxazol-5-one yield.

Reagents:

  • 
    -Keto Ester (1.0 eq)[1]
    
  • Hydroxylamine Hydrochloride (1.1 eq)

  • Sodium Acetate (1.1 eq) [Preferred over NaOH for buffering]

  • Solvent: Ethanol/Water (1:1) or Pure Water (Green Chemistry)

Step-by-Step Protocol:

  • Preparation: Dissolve

    
     and Sodium Acetate in water. Stir for 10 min to generate the free base in situ.
    
    • Why? Pre-neutralization prevents the "acid shock" that stalls oxime formation.

  • Addition: Add the

    
    -keto ester dropwise at Room Temperature (RT).
    
    • Note: If the ester is insoluble, add Ethanol until clear.

  • Cyclization: Heat to reflux (70-80°C) for 2-4 hours.

    • Checkpoint: Monitor by TLC.[2] The intermediate oxime often appears first, then disappears. If SM remains, add 10 mol%

      
       (Lewis Acid catalyst).
      
  • Isolation (The Critical Step):

    • Cool to 0°C.[3]

    • Acidify with conc. HCl to pH 1-2 .

    • Mechanism:[4][5][6][7][8] The isoxazol-5-ol is amphoteric. In base, it is the anion (soluble). In neutral water, it may be zwitterionic (soluble). In strong acid, the protonated form or neutral form often precipitates.

  • Purification: Recrystallize from Ethanol/Water. Do not use silica chromatography if possible (product streaks due to acidity).

⚠️ Module 4: Advanced Troubleshooting (Side Reactions)
ObservationDiagnosisMechanistic Fix
Bis-isoxazoles Double condensation.Occurs with highly reactive esters. Use slow addition of the ester to the hydroxylamine excess.
O-Alkylated byproduct Reaction with solvent.[9]If using MeOH/EtOH and strong acid, you may form the ethyl ether. Switch to IPA or Water .
Decarboxylation Loss of

.
Reaction temperature too high (>100°C) for unstable acids. Keep T < 80°C.
Mechanistic Pathway Visualization

ReactionPathway SM Beta-Keto Ester + NH2OH Inter Oxime Intermediate (Linear) SM->Inter Nucleophilic Attack (N -> Ketone) Cyclic 3-Sub-Isoxazol-5-one (Kinetic Product) Inter->Cyclic -EtOH (Cyclization) Tautomer Isoxazol-5-ol (Aromatic Form) Cyclic->Tautomer Tautomerism (Solvent Dependent)

Figure 2: The reaction pathway.[8] Note that the "Isoxazol-5-one" is the initial cyclized product, which then equilibrates.

📚 References
  • Katritzky, A. R. ; Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier, 2010. (Definitive source on tautomerism of isoxazoles).

  • Sridharan, V., et al. "Mild and High-Yielding Synthesis of

    
    -Keto Esters and 
    
    
    
    -Ketoamides."[5] Synthesis, 2010.[5][10] Link
  • Gharehassanlou, S., et al. "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose."[11] Preprints, 2024.[1][8][11][12] Link

  • Vergelli, C., et al. "Isoxazol-5(2H)-one: a new scaffold for potent human neutrophil elastase (HNE) inhibitors."[13] Journal of Enzyme Inhibition and Medicinal Chemistry, 2017.[13] Link (Detailed NMR characterization of the tautomers).

  • Pérez, M. A., et al. "Regioselectivity in the Reaction of

    
    -Keto Esters with Hydroxylamine." Journal of Organic Chemistry, 2010. (Mechanistic insights into pH dependence).
    

Sources

Optimization

Technical Support Center: Stability of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol. It is designed to help you understand and optimize the p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol. It is designed to help you understand and optimize the pH conditions for the stability of this compound, troubleshoot common experimental issues, and ensure the integrity of your results.

Introduction: The Critical Role of pH in Isoxazole Stability

The 1,2-oxazol-5-ol ring system, a key feature of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol, is known to be susceptible to pH-dependent degradation. Understanding the stability of this compound across a range of pH values is crucial for the development of stable formulations, the design of accurate bioassays, and the interpretation of pharmacokinetic and pharmacodynamic data. Hydrolysis, driven by either acidic or basic conditions, can lead to ring-opening and the formation of various degradation products, potentially altering the compound's efficacy and safety profile.

This guide will walk you through the essential considerations for establishing a robust pH stability profile for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol at different pH values?

While specific data for this exact molecule is not extensively published, based on the general behavior of isoxazole derivatives, we can anticipate a stability profile that is pH-dependent.[1][2] Typically, such compounds exhibit maximum stability in the neutral pH range (approximately pH 6-8).[1] Both acidic and basic conditions are likely to catalyze hydrolytic degradation.[1][3]

Q2: What are the likely degradation pathways for this compound?

Under acidic or neutral conditions, isoxazole rings can undergo hydrolysis to form compounds like β-keto nitriles.[1] In alkaline conditions, the degradation pathway may differ, potentially leading to other ring-opened products.[1][3] It is essential to perform forced degradation studies to identify the specific degradation products of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol.

Q3: How do I design a pH stability study for this compound?

A well-designed pH stability study should encompass a range of pH values, typically from acidic to basic (e.g., pH 1, 3, 5, 7, 9, and 11). The study should be conducted at a controlled temperature, as temperature can significantly influence the rate of degradation.[2][3] Aliquots of the sample should be taken at various time points and analyzed using a stability-indicating analytical method, such as HPLC or UPLC.

Q4: What analytical methods are suitable for quantifying 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol and its degradants?

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or mass spectrometry (MS) detector is the method of choice for stability studies.[4][5] A stability-indicating method is one that can separate the parent compound from all its degradation products, ensuring an accurate assessment of stability.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid degradation observed even at neutral pH. 1. Temperature: The experimental temperature may be too high. 2. Buffer effects: Certain buffer species can catalyze degradation.[1] 3. Oxidation: The compound may be susceptible to oxidative degradation.1. Repeat the experiment at a lower temperature (e.g., 25°C or 4°C). 2. Use a different buffer system (e.g., phosphate vs. citrate). 3. Degas solvents and consider adding an antioxidant to a test sample to see if degradation is reduced.
Poor mass balance in the stability study. 1. Non-UV active degradants: Some degradation products may not be detectable by a UV detector. 2. Volatile degradants: Degradation may be producing volatile compounds that are lost from the sample. 3. Adsorption: The compound or its degradants may be adsorbing to the sample container.1. Use a mass spectrometer (LC-MS) to detect a wider range of compounds.[5] 2. Use sealed sample vials. 3. Use silanized glass vials or polypropylene vials to minimize adsorption.
Inconsistent results between replicate experiments. 1. Inaccurate pH measurement: The pH of the buffer solutions may not be consistent. 2. Inconsistent temperature control: Fluctuations in temperature can affect degradation rates. 3. Pipetting errors: Inaccurate dilutions can lead to variability.1. Calibrate the pH meter before each use. 2. Use a calibrated and stable incubator or water bath. 3. Use calibrated pipettes and ensure proper pipetting technique.
Peak tailing or splitting for the parent compound in HPLC analysis. 1. Inappropriate mobile phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. 2. Column degradation: The HPLC column may be degrading under the analytical conditions. 3. Co-eluting impurities: An impurity may be co-eluting with the main peak.1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the compound. 2. Use a column with a wider pH stability range. 3. Improve the separation by optimizing the gradient or changing the stationary phase.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples by LC-MS to identify and characterize the degradation products.

Protocol 2: pH-Rate Profile Study

This protocol is used to determine the degradation rate of the compound at different pH values.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1, 3, 5, 7, 9, and 11) with a constant ionic strength.

  • Sample Preparation: Spike the compound into each buffer solution to a final concentration of 10 µg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.

  • Quenching and Analysis: Immediately quench the reaction by diluting the aliquot in the mobile phase and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time for each pH. The slope of the line will give the pseudo-first-order rate constant (k) for degradation at that pH.

Data Presentation

Table 1: Example pH-Rate Profile Data for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol at 37°C

pHk (h⁻¹)t₁/₂ (h)% Degradation after 24h
1.00.08668.087.5
3.00.028924.050.0
5.00.009970.021.1
7.00.0058120.013.0
9.00.034720.056.5
11.00.11556.093.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

G cluster_workflow pH Stability Study Workflow prep Prepare Buffer Solutions (pH 1-11) spike Spike with 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol prep->spike incubate Incubate at Controlled Temperature spike->incubate sample Sample at Time Intervals incubate->sample analyze Analyze by Stability-Indicating HPLC sample->analyze plot Plot ln[C] vs. Time analyze->plot determine Determine Rate Constants (k) plot->determine

Caption: Workflow for a pH-rate profile study.

G cluster_acid Acidic/Neutral Conditions (pH < 7) cluster_base Basic Conditions (pH > 7) compound 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol (Parent Compound) degradant_A β-Keto Nitrile Derivative (Degradant A) compound->degradant_A Hydrolysis degradant_B Ring-Opened Carboxylate (Degradant B) compound->degradant_B Hydrolysis

Caption: Potential degradation pathways.

Conclusion

Optimizing the pH conditions is paramount for maintaining the stability of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol. This guide provides a framework for systematically investigating its pH-dependent stability, from initial forced degradation studies to detailed kinetic analysis. By following these guidelines and troubleshooting steps, researchers can ensure the generation of high-quality, reliable data essential for advancing their research and development activities.

References

  • Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. (1991). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences, 80(6), 573-577. [Link]

  • Lin, C. H., et al. (2002). Kinetics of Abiotic Hydrolysis of Isoxaflutole: Influence of pH and Temperature in Aqueous Mineral Buffered Solutions. Journal of Agricultural and Food Chemistry, 50(13), 3749-3754. [Link]

  • Briñón, M. C., & de Bertorello, M. M. (1989). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 78(1), 67-70. [Link]

  • Lee, J. S., et al. (2001). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 29(8), 1052-1054. [Link]

  • Sharma, S., & Kumar, S. (2018). Forced Degradation Studies: Regulatory Guidance, Characterization of Drugs, and Their Degradation Products - A Review. Drug Invention Today, 10(2), 138-145. [Link]

  • Panda, S. S., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Heterocyclic Chemistry, 53(4), 949-964. [Link]

  • Singh, R., & Kumar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38484-38491. [Link]

  • Briñón, M. C., et al. (1993). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 82(5), 511-514. [Link]

  • Klick, S., et al. (2005). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines. Die Pharmazeutische Industrie, 67(6), 752-756. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Kumar, V., & Kumar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(11), 1-13. [Link]

  • de Bertorello, M. M., & Briñón, M. C. (1975). Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids. Journal of Pharmaceutical Sciences, 64(9), 1503-1506. [Link]

  • PubChem. (n.d.). 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol. Retrieved February 15, 2024, from [Link]

  • Andrzejak, M., et al. (2010). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. Letters in Organic Chemistry, 7(1), 32-38. [Link]

  • D'Ascenzo, G., et al. (2003). Analytical Methods for the Quantification of Pharmaceuticals in Environmental Samples. Annali di Chimica, 93(5-6), 425-442. [Link]

  • Barnes, A. (2013). DEGRADATIONPATHWAY B. Pharm 2-2. Scribd. [Link]

  • Wang, N., et al. (2022). The Influence of pH on Sulfamethoxazole in Soil Systems: Migration and Degradation. Water, 14(21), 3464. [Link]

  • Kim, J. H., et al. (2021). Multiclass Method for the Determination of Anthelmintic and Antiprotozoal Drugs in Livestock Products by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 10(11), 2608. [Link]

  • Bhat, K. S., et al. (2009). Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. European Journal of Medicinal Chemistry, 44(12), 5066-5070. [Link]

  • Li, Q., et al. (2016). Development and Validation of HPLC Method for Analysis of Impurities of Fosfluconazole in Pharmaceutical Products. Journal of Pharmaceutical Research International, 13(1), 1-9. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate. CompTox Chemicals Dashboard. Retrieved February 15, 2024, from [Link]

  • PubChem. (n.d.). 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. Retrieved February 15, 2024, from [Link]

  • Hrosh, I. V., et al. (2024). Express quantitative spectrophotometric determination of 2-(((3-(2-fluorophenyl)- 5-thio-4H-1,2,4-triazol-4-yl)imino)methyl)phenol as an active substance of a medicinal product for the treatment of mycoses. Zaporozhye Medical Journal, 26(1), 85-90. [Link]

  • Petraitis, V., et al. (2023). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Molecules, 28(10), 4215. [Link]

  • Wang, X., et al. (2016). Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride. RSC Advances, 6(94), 91549-91553. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods, 17(35), 4584-4592. [Link]

  • Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved February 15, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

Executive Summary & Core Challenge The Identity Crisis: The primary challenge in interpreting the NMR of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol is not merely the fluorine coupling, but the molecule's annular tautomerism....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Identity Crisis: The primary challenge in interpreting the NMR of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol is not merely the fluorine coupling, but the molecule's annular tautomerism. While the IUPAC name suggests an alcohol (enol form), in solution—particularly in polar aprotic solvents like DMSO-


—this compound predominantly exists as the 2H-isoxazol-5-one  (NH-form).

This guide compares standard proton NMR against advanced decoupling and 2D techniques to resolve the two main analytical hurdles:

  • Tautomeric Ambiguity: Distinguishing the 5-ol (OH) from the 5-one (NH) forms.

  • Fluorine Multiplicity: Deconvoluting the complex non-first-order splitting of the 2,4-difluorophenyl ring.

Spectral Breakdown & Tautomer Identification

The Tautomeric Equilibrium

In solution, 3-substituted isoxazol-5-ols equilibrate between three forms. Your spectrum will likely match the NH-form (Form B) in DMSO, while CDCl


 may show mixtures or the OH-form (Form A).
TautomerStructure DescriptionDiagnostic 1H NMR FeatureSolvent Preference
Form A (OH-form) Aromatic isoxazole ring with -OHH-4: Singlet ~6.3–6.5 ppmOH: Broad singlet (variable)Non-polar (CDCl

, solid state)
Form B (NH-form) 2H-Isoxazol-5-one (C=O bond)H-4: Sharp singlet ~5.8–6.1 ppmNH: Broad singlet >12.0 ppmPolar (DMSO-

, MeOH-

)
Form C (CH-form) 4H-Isoxazol-5-one (Methylene)H-4: Doublet/Singlet ~4.0 ppm (CH

)
Rare for 3-aryl systems
Predicted 1H NMR Data (DMSO- )

Based on the dominant NH-tautomer (2H-isoxazol-5-one).

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
NH (Ring) 12.0 – 13.5Broad SingletExchangeable acidic proton. Disappears with D

O shake.
H-6' (Aryl) 7.80 – 7.95Td or Multiplet

Ortho to isoxazole; deshielded. Split by F-2/F-4.
H-5' (Aryl) 7.25 – 7.40MultipletOverlaps with H-3'; complex roofing effect.
H-3' (Aryl) 7.10 – 7.25Td or Multiplet

Shielded (between two Fs). "Triplet of doublets" appearance.[1][2][3]
H-4 (Ring) 6.00 – 6.20SingletCharacteristic vinylic proton of the isoxazolone ring.

Comparative Analysis of Analytical Methods

Standard 1H NMR is often insufficient for this molecule due to the overlap of fluorine couplings. Below is a comparison of alternative acquisition strategies.

Method A: Standard 1H NMR (The Baseline)
  • Pros: Quick, standard.

  • Cons: The 2,4-difluorophenyl region (6.8–8.0 ppm) appears as a "messy" multiplet forest due to

    
     and 
    
    
    
    couplings (ranging 6–10 Hz) overlapping with
    
    
    (approx 8 Hz).
  • Verdict: Good for purity check, poor for structural confirmation.

Method B: F-Decoupled H NMR (The Recommended Alternative)
  • Mechanism: Irradiating the fluorine frequency during proton acquisition collapses the H-F splitting.

  • Result: The complex multiplets at 7.1–7.9 ppm simplify into standard aromatic doublets and singlets (showing only H-H coupling).

  • Verdict: Highly Recommended. This definitively proves the aromatic substitution pattern without the confusion of F-coupling.

Method C: - HMBC (The Validator)
  • Mechanism: Detects long-range coupling to nitrogen.

  • Result: If the NH-tautomer is present, you will see a strong correlation between the NH proton (~12.5 ppm) and the ring carbons (C-3, C-5).

  • Verdict: Essential if distinguishing between N-alkylation impurities and the desired tautomer.

Experimental Protocol: Step-by-Step Characterization

Reagents & Equipment[1][2][3][5]
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (preferred for solubility and stabilizing the NH-form).
    
  • Tube: 5mm precision NMR tube.

  • Instrument: 400 MHz or higher (500 MHz preferred to resolve F-couplings).

Workflow
  • Sample Prep: Dissolve 5–10 mg of product in 0.6 mL DMSO-

    
    . Ensure the solution is clear; filter if necessary to prevent line broadening.
    
  • Acquisition 1 (Standard): Run a standard proton scan (16 scans, 30° flip angle, D1=1.0s).

  • Tautomer Check:

    • Look for the H-4 singlet around 6.1 ppm.

    • Look for the NH > 12 ppm.

    • Note: If H-4 is at ~4.0 ppm (CH

      
      ), you have the CH-form (rare). If H-4 is >6.4 ppm and OH is visible, you have the OH-form.
      
  • D

    
    O Shake (Optional):  Add 1 drop D
    
    
    
    O. Shake. Re-run. The peak at >12 ppm should vanish, confirming it is NH/OH and not an impurity.
  • Acquisition 2 (19F-Decoupled - Optional): If the aromatic region is uninterpretable, select the {19F}1H parameter set on the spectrometer (e.g., zg_f19dec on Bruker).

Decision Logic & Visualization

The following diagram illustrates the logic flow for assigning the spectrum and determining the tautomeric state.

NMR_Interpretation Start Start: Acquire 1H NMR (DMSO-d6) Check_H4 Check Region 5.5 - 6.5 ppm (Isoxazole H-4) Start->Check_H4 Singlet_61 Singlet at ~6.0 - 6.2 ppm Check_H4->Singlet_61 Found Singlet_65 Singlet at ~6.4 - 6.6 ppm Check_H4->Singlet_65 Found Doublet_40 Signal at ~4.0 ppm Check_H4->Doublet_40 Found Check_LowField Check > 12.0 ppm Singlet_61->Check_LowField OH_Form Conclusion: OH-Tautomer (isoxazol-5-ol) Singlet_65->OH_Form CH_Form Conclusion: CH-Tautomer (4H-isoxazol-5-one) Doublet_40->CH_Form NH_Form Conclusion: NH-Tautomer (2H-isoxazol-5-one) *Most Likely in DMSO* Check_LowField->NH_Form Broad Singlet Present Aromatic_Analysis Analyze Aromatic Region (6.8 - 8.0 ppm) NH_Form->Aromatic_Analysis OH_Form->Aromatic_Analysis F_Coupling Complex Multiplets? (Due to 19F coupling) Aromatic_Analysis->F_Coupling Decouple Action: Run {19F}1H NMR or 19F NMR F_Coupling->Decouple Yes

Caption: Decision tree for assigning tautomeric forms and handling fluorine coupling in 3-(2,4-difluorophenyl)-1,2-oxazol-5-ol.

References

  • Tautomerism of Isoxazol-5-ones

    • Katritzky, A. R., et al. "Tautomerism of Heterocycles."[4] Advances in Heterocyclic Chemistry. (Establishes the preference for the NH-form in polar solvents for 3-substituted isoxazol-5-ones).

    • Note: General consensus in heterocyclic literature confirms 3-aryl-isoxazol-5-ols exist as 2H-ones in DMSO.
  • Fluorine Coupling Constants

    • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." (Source for typical values: Ortho ~6-10Hz, Meta ~6-8Hz).
  • Solvent Effects on Chemical Shifts

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Org.[1][2][5][6][7][8] Process Res. Dev. 2016, 20, 3, 661–667.

    • [6]

Sources

Comparative

A Comparative Guide to the Bioactivity of 2,4-Difluorophenyl vs. 4-Fluorophenyl Isoxazoles for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, integral to a multitude of biologically active compounds.[...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, integral to a multitude of biologically active compounds.[1] Its unique electronic properties and synthetic versatility have made it a cornerstone in the development of novel therapeutics.[2] A common strategy to enhance the pharmacological profile of such scaffolds is the introduction of fluorine atoms, a modification known to profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3] This guide offers an in-depth, comparative analysis of the bioactivity of isoxazole derivatives bearing two distinct and frequently employed fluorine substitution patterns on a phenyl ring: the 2,4-difluorophenyl and the 4-fluorophenyl moieties.

While direct, head-to-head comparative studies under identical experimental conditions are not extensively available in the current literature, this guide synthesizes existing data to provide a comprehensive overview of their respective bioactivities across various therapeutic areas. By examining the structure-activity relationships (SAR) and the underlying physicochemical properties, we aim to furnish researchers with the critical insights necessary for the rational design of next-generation isoxazole-based therapeutics.

The Influence of Fluorine Substitution on Physicochemical Properties

The position and number of fluorine atoms on the phenyl ring dramatically alter the electronic and steric profile of the isoxazole molecule, which in turn dictates its interaction with biological targets.

The 4-fluorophenyl group introduces a single, highly electronegative fluorine atom at the para position. This substitution minimally impacts the steric bulk of the phenyl ring but significantly alters its electronic properties. The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups and participate in hydrogen bonding, thereby affecting drug-receptor interactions.[3]

In contrast, the 2,4-difluorophenyl moiety presents a more complex profile. The presence of two fluorine atoms, one in the ortho position and one in the para position, creates a distinct electronic environment and introduces a greater degree of steric hindrance. This di-substitution can enforce a specific conformation of the phenyl ring relative to the isoxazole core, which may be advantageous for binding to certain biological targets. The 2,4-difluorophenyl group is a common feature in many potent antifungal and anticancer agents, suggesting its favorable contribution to bioactivity.[4]

Comparative Bioactivity Analysis

This section delves into the reported biological activities of isoxazoles functionalized with 2,4-difluorophenyl and 4-fluorophenyl groups, drawing upon available experimental data.

Anticancer Activity

Fluorinated isoxazoles have demonstrated significant potential as anticancer agents. While a direct comparison is challenging, studies on related fluorinated phenyl derivatives provide valuable insights.

2,4-Difluorophenyl Analogs: A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as potent inhibitors of the B-Raf(V600E) kinase, a key driver in melanoma.[4] This highlights the potential of the 2,4-difluorophenyl moiety in designing targeted cancer therapies.

4-Fluorophenyl Isoxazoles: Research has shown that isoxazole-carboxamide derivatives with halogen substitutions on the phenyl ring, including fluorine, exhibit notable anticancer effects.[5] For instance, certain phenyl-isoxazole-carboxamide derivatives have shown potent activity against various cancer cell lines, including hepatocellular carcinoma (Hep3B), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7).[5]

Table 1: Representative Anticancer Activity of Fluorophenyl Isoxazole Derivatives

Compound ClassCancer Cell LineActivity (IC50)Reference
Phenyl-isoxazole-carboxamide (with 4-F)HeLa0.91 µM[5]
Phenyl-isoxazole-carboxamide (with 4-F)Hep3B8.02 µM[5]
N-(3-ethynyl-2,4-difluorophenyl)sulfonamideB-Raf(V600E) expressingPotent Inhibition[4]
Antimicrobial Activity

The isoxazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[1] The introduction of fluorinated phenyl groups has been shown to enhance this activity.

2,4-Difluorophenyl Analogs: Analogs of the antifungal drug fluconazole, incorporating a 2-(2,4-difluorophenyl) moiety, have demonstrated superior efficacy against various Candida species, including resistant strains, when compared to conventional therapies like fluconazole and ketoconazole.[4]

4-Fluorophenyl Isoxazoles: A study on imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivatives revealed that a compound bearing a 3-(4-fluorophenyl)isoxazole moiety exhibited significant antibacterial efficacy against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 µg/mL.[4]

Table 2: Representative Antimicrobial Activity of Fluorophenyl Isoxazole Derivatives

Compound ClassMicroorganismActivity (MIC)Reference
2-(2,4-difluorophenyl) dithiocarbamateCandida albicans<0.03 - 0.25 µg/mL[4]
2-(2,4-difluorophenyl) dithiocarbamateCandida glabrata<0.03 - 0.5 µg/mL[4]
3-(4-fluorophenyl) isoxazole derivativeStaphylococcus aureus1.56 - 6.25 µg/mL[4]

Experimental Protocols

To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer and antimicrobial potential of novel compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compounds treat_cells 3. Add Compounds to Cells compound_prep->treat_cells incubate_cells 4. Incubate for 48-72 hours treat_cells->incubate_cells add_mtt 5. Add MTT Solution incubate_cells->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer 7. Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance 8. Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 9. Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density.

MIC_Workflow cluster_setup Plate Setup cluster_incubation Inoculation & Incubation cluster_readout Result Determination serial_dilution 1. Prepare Serial Dilutions of Compounds in 96-well Plate inoculum_prep 2. Prepare Standardized Microbial Inoculum inoculate_wells 3. Inoculate Wells with Microbial Suspension inoculum_prep->inoculate_wells incubate_plate 4. Incubate Plate (e.g., 37°C for 24h) inoculate_wells->incubate_plate visual_inspection 5. Visually Inspect for Growth Inhibition incubate_plate->visual_inspection read_od 6. (Optional) Read Optical Density visual_inspection->read_od determine_mic 7. Determine MIC read_od->determine_mic

Sources

Validation

Validating Regio-Selectivity in 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol Derivatives

Executive Summary: The Structural Ambiguity The 3-(2,4-difluorophenyl)-1,2-oxazol-5-ol scaffold is a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors and antibiotics where the difluorop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity

The 3-(2,4-difluorophenyl)-1,2-oxazol-5-ol scaffold is a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors and antibiotics where the difluorophenyl moiety enhances metabolic stability and lipophilicity. However, the synthesis and functionalization of this scaffold present a dual challenge: regio-isomerism during ring closure and tautomeric ambiguity (OH-form vs. NH-keto form) during analysis.

Misidentifying the regio-isomer (3-aryl vs. 5-aryl) or the alkylation site (N-alkyl vs. O-alkyl) can lead to months of wasted biological screening. This guide moves beyond basic characterization, providing a self-validating analytical framework to definitively confirm the regio-chemistry of 3-(2,4-difluorophenyl)-1,2-oxazol-5-ol and its derivatives.[1]

The Synthetic & Tautomeric Landscape

The Regio-Divergence Problem

The standard synthesis involves the condensation of ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate with hydroxylamine. This reaction is governed by the "hard/soft" nucleophilic character of hydroxylamine, leading to two potential outcomes:

  • Kinetic Control (pH < 7): Often favors the 5-aryl-3-hydroxy isomer (unwanted).

  • Thermodynamic Control (pH > 10): Favors the desired 3-(2,4-difluorophenyl)-5-hydroxyisoxazole .[1]

The Tautomeric Mask

Once formed, the "5-ol" species exists in a dynamic equilibrium between three forms:

  • OH-form (Aromatic): Predominant in non-polar solvents (CDCl₃).[1]

  • NH-form (Isoxazol-5-one): Predominant in polar protic solvents (DMSO, MeOH) and solid state.[1]

  • CH-form: Rare, but possible in specific conditions.[1]

This equilibrium complicates NMR analysis, as chemical shifts drift significantly based on concentration and solvent.[1]

Visualizing the Pathway

The following diagram maps the synthetic divergence and the critical decision points for validation.

SynthesisPath Start Ethyl 3-(2,4-difluorophenyl) -3-oxopropanoate Reagent + NH2OH·HCl Start->Reagent Reactants ConditionA Acidic/Neutral (Kinetic) Start->ConditionA ConditionB Basic (NaOH) (Thermodynamic) Start->ConditionB Isomer1 5-Aryl-3-ol (UNWANTED) ConditionA->Isomer1 Major Product Isomer2 3-Aryl-5-ol (TARGET) ConditionB->Isomer2 Major Product Tautomer Tautomeric Equilibrium (OH vs NH-keto) Isomer2->Tautomer In Solution

Figure 1: Synthetic divergence in the condensation of


-keto esters with hydroxylamine. The target 3-aryl isomer is favored under basic conditions.

Comparative Analysis of Validation Methods

To guarantee structural integrity, we compare three validation tiers.

Table 1: Comparative Efficacy of Analytical Methods
FeatureMethod A: 1D NMR (

H/

C)
Method B: 2D NMR (HMBC/NOESY)Method C: X-Ray Crystallography
Primary Utility Purity check, functional group IDDefinitive Regio-assignment Absolute Configuration & Tautomer ID
Sample State SolutionSolutionSolid Crystal
Time/Cost Low / LowMedium / LowHigh / High
Reliability Low (Ambiguous shifts)High (Through-bond connectivity)Absolute (Direct visualization)
Key Limitation Reference standards requiredRequires solubility >5 mg/mLRequires single crystal growth
Deep Dive: Why HMBC is the "Gold Standard" for Solution

While X-ray is definitive, it is low-throughput. HMBC (Heteronuclear Multiple Bond Correlation) is the most practical tool for daily validation.[1]

  • The Logic: You must establish the connectivity between the unique proton on the isoxazole ring (H-4) and the carbons of the substituents.

  • The Diagnostic Peak:

    • In the 3-aryl isomer , H-4 correlates strongly (

      
      ) with the Imine Carbon (C-3)  which is attached to the 2,4-difluorophenyl ring.
      
    • In the 5-aryl isomer , H-4 correlates with the Carbonyl/C-OH (C-3) which is not attached to the aryl ring.

Experimental Protocols

Synthesis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

This protocol ensures thermodynamic control to favor the 3-aryl isomer.[1]

  • Reagents: Dissolve ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (1.0 eq) in Ethanol (5 mL/mmol).

  • Base Addition: Add Hydroxylamine hydrochloride (1.2 eq) followed by NaOH (2.5 eq, 10% aq solution). Crucial: The high pH drives the formation of the 3-aryl isomer.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Cool to 0°C. Acidify carefully with 1N HCl to pH 2–3. The product typically precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water.

    • Checkpoint: If an oil forms, the reaction may have stalled or produced mixed isomers.[1]

The "Self-Validating" NMR Protocol

Do not rely on chemical shift databases alone. Run this specific sequence:

  • Solvent: DMSO-

    
     (Favors the NH-keto tautomer, sharpening signals).[1]
    
  • Experiment:

    
    -
    
    
    
    HMBC (Optimized for 8 Hz couplings).
  • Validation Logic (The "If-Then" Test):

    • Identify the Isoxazole H-4 singlet (typically

      
       6.0–6.8 ppm).
      
    • Identify the Quaternary Carbon of the difluorophenyl ring attached to the heterocycle (C-1').

    • IF H-4 shows a strong correlation to the carbon attached to the aryl ring (C-3), THEN it is the 3-aryl isomer .

    • IF H-4 shows no correlation to the aryl-attached carbon, THEN it is the 5-aryl isomer .

Decision Matrix for Alkylation (N- vs. O-Selectivity)

When derivatizing the 5-ol (e.g., methylation), you can obtain either the O-methyl (isoxazole) or N-methyl (isoxazolone).[1]

ValidationLogic Sample Alkylated Product (Unknown Regio-isomer) NMR_1H 1H NMR Analysis (Look at H-4 shift) Sample->NMR_1H Path_O H-4 Shift: ~6.0 ppm (Aromatic Character) NMR_1H->Path_O Downfield Path_N H-4 Shift: ~5.0-5.5 ppm (Non-aromatic/Enone) NMR_1H->Path_N Upfield Check_C Check C-5 (13C NMR) Path_O->Check_C Path_N->Check_C Result_O Conclusion: O-Alkylated (Isoxazole) Check_C->Result_O C-5 > 170 ppm Result_N Conclusion: N-Alkylated (Isoxazolone) Check_C->Result_N C-5 ~ 165 ppm (Carbonyl)

Figure 2: Analytical decision tree for distinguishing N-alkylation vs. O-alkylation products.

References

  • Regioselectivity in Isoxazole Synthesis

    • Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
    • Source:Beilstein Journal of Organic Chemistry, 2014.[1]

    • URL:[Link]

  • NMR Characterization of Isoxazoles

    • Title: Advanced NMR techniques for structural characteriz
    • Source:Instituto Politécnico de Bragança (ESA-IPB).[1]

    • URL:[Link]

  • Tautomerism in Heterocycles

    • Title: Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy.[2]

    • Source:Advances in Heterocyclic Chemistry, 2017.[1]

    • URL:[Link]

  • X-Ray Crystallography of Fluorinated Isoxazoles

    • Title: 3,5-Bis(4-fluorophenyl)isoxazole crystal structure.[1]

    • Source:IUCrData, 2011.[1]

    • URL:[Link][1]

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol: A Tale of Tautomerism

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol stands as a mole...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol stands as a molecule of interest, presenting a unique spectroscopic challenge due to its existence in a tautomeric equilibrium. This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopic peaks of this compound, offering a comparative framework and detailed experimental protocols to aid in its unambiguous identification and characterization. Our approach is grounded in the principles of spectroscopic interpretation, supported by comparative data from related structures to ensure scientific integrity.

The Tautomeric Nature: A Spectroscopic Dichotomy

3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol can exist in two tautomeric forms: the enol (5-hydroxyisoxazole) and the keto (isoxazolone) forms. This equilibrium is crucial as it dictates the observed IR spectrum, with each tautomer presenting a distinct set of vibrational modes. The prevalence of each form can be influenced by factors such as the solvent and the solid-state packing.[1][2]

Interpreting the Spectrum: A Comparative Analysis

While an experimental spectrum for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol is not publicly available, we can predict its characteristic IR absorptions by analyzing its constituent functional groups and comparing them with known data for similar structures.

Expected Peaks for the Enol Tautomer (5-Hydroxyisoxazole form)

The enol form is characterized by a hydroxyl group and the aromatic isoxazole ring.

  • O-H Stretch: A broad and strong absorption is expected in the region of 3550-3200 cm⁻¹ , characteristic of a hydroxyl group involved in hydrogen bonding.[3]

  • C=N Stretch: The isoxazole ring's C=N bond will likely show a medium to strong absorption around 1570-1610 cm⁻¹ . In 3,5-diphenyl isoxazole, this peak is observed at 1570.67 cm⁻¹.[4]

  • C=C Stretch: The C=C stretching vibration of the isoxazole ring is expected to appear in the 1470-1490 cm⁻¹ region. For 3,5-diphenyl isoxazole, this is seen at 1488.94 cm⁻¹.[4]

  • Aromatic C-H Stretch: The C-H stretching of the difluorophenyl ring will be observed above 3000 cm⁻¹, typically in the 3100-3010 cm⁻¹ range.[3]

  • C-F Stretch: Strong absorptions due to the C-F bonds on the phenyl ring are expected in the fingerprint region, generally between 1250 cm⁻¹ and 1100 cm⁻¹ .

  • N-O Stretch: A medium intensity peak for the N-O bond in the isoxazole ring is anticipated around 1325-1400 cm⁻¹ .[4]

Expected Peaks for the Keto Tautomer (Isoxazolone form)

The keto form features a carbonyl group and an N-H bond within the ring.

  • N-H Stretch: A medium to strong, and potentially broad, absorption for the N-H group is expected in the 3300-3100 cm⁻¹ region.

  • C=O Stretch: A very strong and sharp absorption characteristic of a cyclic ketone (lactone-like) is anticipated in the range of 1750-1700 cm⁻¹ . The position of this peak is a key indicator of the presence of the keto tautomer.[5]

  • C=C Stretch: The C=C bond within the isoxazolone ring will likely absorb in the 1660-1640 cm⁻¹ region.[5]

  • Aromatic C-H Stretch: Similar to the enol form, C-H stretches from the difluorophenyl ring will be in the 3100-3010 cm⁻¹ range.[3]

  • C-F Stretch: Strong C-F stretching vibrations are expected between 1250 cm⁻¹ and 1100 cm⁻¹ .

The following table summarizes the expected key IR peaks for both tautomers, providing a direct comparison.

Functional GroupEnol Tautomer (cm⁻¹)Keto Tautomer (cm⁻¹)Intensity
O-H Stretch3550 - 3200-Strong, Broad
N-H Stretch-3300 - 3100Medium-Strong, Broad
Aromatic C-H Stretch3100 - 30103100 - 3010Medium
C=O Stretch-1750 - 1700Strong, Sharp
C=N Stretch1570 - 1610-Medium-Strong
C=C Stretch (ring)1470 - 14901660 - 1640Medium
N-O Stretch1325 - 1400-Medium
C-F Stretch1250 - 11001250 - 1100Strong

Visualizing the Tautomerism and its Spectroscopic Signature

The relationship between the two tautomeric forms and their key distinguishing IR peaks can be visualized as follows:

tautomerism cluster_enol Enol Tautomer (5-Hydroxyisoxazole) cluster_keto Keto Tautomer (Isoxazolone) enol Key IR Peaks: - Broad O-H Stretch (3550-3200 cm⁻¹) - C=N Stretch (1570-1610 cm⁻¹) keto Key IR Peaks: - Strong C=O Stretch (1750-1700 cm⁻¹) - N-H Stretch (3300-3100 cm⁻¹) enol->keto Tautomerization

Caption: Tautomeric equilibrium and key distinguishing IR peaks.

Experimental Protocol for IR Spectrum Acquisition

To obtain a high-quality IR spectrum of solid 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol, either the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method can be employed.

Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is a rapid and non-destructive method requiring minimal sample preparation.[6][7][8]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the powdered solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Do not overtighten, as this can damage the crystal.[7]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a good quality spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Method 2: Potassium Bromide (KBr) Pellet Technique

This traditional method involves dispersing the sample in a KBr matrix and pressing it into a transparent pellet.[9][10][11][12]

Materials:

  • Spectroscopy-grade, dry Potassium Bromide (KBr) powder

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

Procedure:

  • Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at 105-110°C for several hours and cooling it in a desiccator. Moisture in the KBr will lead to broad absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹, which can interfere with the sample spectrum.[11]

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr.

  • Grinding and Mixing: Add the sample and KBr to an agate mortar and gently grind them together until a fine, homogeneous powder is obtained.[12]

  • Pellet Pressing: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[11] A vacuum can be applied to the die during pressing to remove trapped air and improve pellet transparency.

  • Pellet Inspection: The resulting pellet should be thin and transparent.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Concluding Remarks

The infrared spectrum of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol is a powerful tool for its structural confirmation, with the caveat of its tautomeric nature. The presence of a strong, sharp carbonyl peak around 1750-1700 cm⁻¹ alongside an N-H stretch would be definitive evidence for the keto (isoxazolone) form. Conversely, a broad O-H stretch in the 3550-3200 cm⁻¹ region and the absence of a strong carbonyl peak would indicate the predominance of the enol (5-hydroxyisoxazole) tautomer. It is also possible that in some environments, a mixture of both tautomers exists, which would result in the appearance of characteristic peaks for both forms. This guide provides the foundational knowledge and practical steps for researchers to confidently acquire and interpret the IR spectrum of this and related isoxazolol compounds.

References

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Available at: [Link]

  • Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]

  • Shimadzu. KBr Pellet Method. Available at: [Link]

  • Specac. (2023, October 17). How to Make a Good KBr Pellet - a Step-by-step Guide. YouTube. Available at: [Link]

  • IR Spectroscopy. Available at: [Link]

  • Fiveable. (2025, August 15). Keto-enol tautomerism | Organic Chemistry II Class Notes. Available at: [Link]

  • Frontiers. (2024, May 30). Keto-enol tautomerism in the development of new drugs. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). ISSN: 0975-8585 April - June 2013 RJPBCS Volume 4 Issue 2 Page No. 389. Available at: [Link]

  • PMC. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Available at: [Link]

  • Universitas Airlangga. (2024, January 30). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Available at: [Link]

  • Taylor & Francis. Keto enol tautomerism – Knowledge and References. Available at: [Link]

  • UTM. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Available at: [Link]

  • MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]

  • KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

  • ResearchGate. IR spectra of some of the tautomers (RB3LYP/6–31G(d)). Available at: [Link]

  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]

  • ResearchGate. Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism. Available at: [Link]

  • Chemistry LibreTexts. (2019, July 24). 3.4: ATR-FTIR. Available at: [Link]

  • PMC. (2012, June 18). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. Available at: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

  • SpectraBase. 2,4-Difluoroaniline - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

  • ResearchGate. (2025, August 25). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Available at: [Link]

  • IR Absorption Table. Available at: [Link]

  • PubChem. 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid. Available at: [Link]

  • MDPI. (2025, August 21). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available at: [Link]

  • PMC. 2-(2,4-Difluorophenyl)-5-nitropyridine. Available at: [Link]

Sources

Validation

Elemental analysis benchmarks for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

A Senior Application Scientist's Guide to Elemental Analysis Benchmarks for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol Introduction: The Critical Role of Elemental Purity in Drug Development In the landscape of pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Elemental Analysis Benchmarks for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

Introduction: The Critical Role of Elemental Purity in Drug Development

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol, a heterocyclic compound featuring a difluorophenyl moiety, represents a class of molecules with significant potential in medicinal chemistry. The introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making such compounds highly valuable in drug design.[1] However, these same properties present unique challenges for analytical characterization.

Accurate determination of the elemental composition of an active pharmaceutical ingredient (API) is a foundational requirement for verifying its molecular formula, establishing purity, and ensuring batch-to-batch consistency, all of which are mandated by regulatory bodies like the FDA and EMA.[2] This guide provides a comprehensive comparison of benchmark methods for the elemental analysis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols for researchers, scientists, and drug development professionals.

Theoretical Composition: The Ultimate Benchmark

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the baseline against which all experimental results are compared.

Compound: 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol Molecular Formula: C₉H₅F₂NO₂ Molar Mass: 213.14 g/mol

ElementSymbolAtomic MassAtomsTotal MassTheoretical %
CarbonC12.0119108.09950.72%
HydrogenH1.00855.0402.36%
FluorineF18.998237.99617.83%
NitrogenN14.007114.0076.57%
OxygenO15.999231.99815.01%

Note: Oxygen is typically determined by difference or through a separate pyrolysis method.

Part 1: Carbon, Hydrogen, and Nitrogen (CHN) Analysis via Dynamic Flash Combustion

The simultaneous determination of Carbon, Hydrogen, and Nitrogen is most reliably achieved using an automated CHN analyzer based on the Dumas method of dynamic flash combustion.[3][4] This technique provides rapid and precise results from a small sample size.

Principle of Operation

The sample is weighed into a tin container and dropped into a high-temperature combustion reactor (ca. 1000°C) flooded with pure oxygen.[5] The resulting "flash" combustion instantaneously converts the elemental components into their gaseous oxides (CO₂, H₂O, N₂, NOx, and SO₂) and other products.[6] This gas mixture is then swept by a helium carrier gas through a reduction tube containing heated copper to convert nitrogen oxides (NOx) to elemental nitrogen (N₂).[3] The gases are separated by a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD).[5]

Causality in Experimental Design: The Fluorine Challenge

The analysis of organofluorine compounds like 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol by combustion presents a significant challenge. During combustion, highly reactive species, particularly hydrogen fluoride (HF), are formed.[7] HF can aggressively attack the quartz combustion tube and react with catalysts, leading to rapid system degradation, inaccurate results (especially for hydrogen), and significant instrument downtime.

To counteract this, a specialized absorbent material must be placed in the combustion tube. A common and effective choice is magnesium oxide (MgO), which readily reacts with and traps HF.[8] Modern elemental analyzers designed for fluorine-containing compounds may utilize proprietary reagent mixtures placed in the hottest zone of the combustion reactor to neutralize fluorine, thereby protecting the integrity of the analytical system.[7]

Experimental Protocol: CHN Analysis
  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic reference material (CRM) with a known elemental composition, such as Acetanilide or Sulfanilamide.[9][10] Perform a multi-point calibration to establish linearity.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol into a clean tin capsule.

    • Carefully fold the capsule to ensure no sample is lost and introduce it into the instrument's autosampler.

  • Instrument Parameters (Typical):

    • Combustion Furnace Temp: 950-1050°C

    • Reduction Furnace Temp: ~650°C

    • Carrier Gas: Helium (high purity)

    • Oxygen Dose: Timed injection, sufficient for complete combustion

    • Detector: Thermal Conductivity Detector (TCD)

  • Analysis and Validation:

    • Analyze a blank tin capsule to determine the baseline.

    • Run the calibrated CRM as a sample to verify the calibration's accuracy. The results should be within ±0.3% of the certified values.

    • Analyze the target compound in triplicate to ensure precision.

Workflow Visualization

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_instrument Elemental Analyzer Sample 1-2 mg Sample Tin_Capsule Weigh into Tin Capsule Sample->Tin_Capsule CRM CRM (e.g., Acetanilide) CRM->Tin_Capsule Autosampler Autosampler Introduction Tin_Capsule->Autosampler Combustion Combustion Reactor (~1000°C, O₂) + Fluorine Adsorber Autosampler->Combustion He Carrier Reduction Reduction Reactor (~650°C, Copper) Combustion->Reduction CO₂, H₂O, N₂, NOx GC_Column GC Column Separation Reduction->GC_Column CO₂, H₂O, N₂ TCD TCD Detector GC_Column->TCD Data Data Acquisition & Calculation (%C, %H, %N) TCD->Data

Caption: Workflow for CHN analysis by dynamic flash combustion.

Part 2: Comparative Benchmarks for Fluorine Determination

Unlike C, H, and N, there is no single, universally adopted method for fluorine analysis. The choice of technique depends on available instrumentation, required sensitivity, and sample throughput. Here, we compare a classic method with a modern, high-sensitivity alternative.

Method A: Schöniger Oxygen Flask Combustion

Principle: This is a classic, robust wet-chemical method for the determination of halogens in combustible organic samples.[11][12] The sample is wrapped in filter paper, placed in a platinum basket, and combusted within a sealed, heavy-walled flask filled with oxygen. The organic fluorine is converted to inorganic hydrogen fluoride (HF), which is absorbed into a specific solution (e.g., deionized water or a dilute base). The resulting fluoride ion concentration is then determined by titration.[11]

Causality in Protocol: A key consideration is the potential interference from carbon dioxide (CO₂), a major combustion product, which can affect the endpoint of the titration.[13] The protocol must be designed to mitigate this, for instance, by using an appropriate indicator or by standardizing the titrant under identical conditions.

Experimental Protocol: Schöniger Flask Method
  • Sample Preparation:

    • Weigh 5-10 mg of the sample onto a piece of ashless filter paper with a fuse strip.

    • Fold the paper securely around the sample and place it in the platinum sample holder.

  • Combustion:

    • Add 10-15 mL of deionized water (as the absorbing solution) to a 500 mL heavy-walled Schöniger flask.

    • Flush the flask thoroughly with pure oxygen for 1-2 minutes.

    • Quickly light the fuse paper and immediately insert the sample holder into the flask, sealing it tightly. The flask should be inverted to ensure the seal is wetted by the absorbing solution.

    • Once combustion is complete (15-30 seconds), shake the flask vigorously for 5-10 minutes to ensure complete absorption of the combustion gases.

  • Titration:

    • Transfer the absorption solution to a beaker.

    • Add a suitable indicator (e.g., methylthymol blue).

    • Titrate the solution with a standardized thorium nitrate solution until the endpoint color change is observed.

    • Perform a blank determination using an empty filter paper to correct for any background.

Workflow Visualization

Fluorine_Analysis_Workflow cluster_prep Sample Preparation cluster_combustion Oxygen Flask Combustion cluster_titration Quantification Sample 5-10 mg Sample Wrap Wrap in Filter Paper Sample->Wrap Ignite Ignite & Seal in O₂ Wrap->Ignite Flask Schöniger Flask + Absorbent Solution Flask->Ignite Absorb Shake to Absorb Gases Ignite->Absorb Combustion (F -> HF) Titrate Titrate with Thorium Nitrate Absorb->Titrate Result Calculate %F Titrate->Result Method_Selection start Start: Analyze 3-(2,4-Difluorophenyl) -1,2-oxazol-5-ol q_elements Which elements? start->q_elements chn CHN Analysis q_elements->chn C, H, N fluorine Fluorine Analysis q_elements->fluorine Fluorine oxygen Oxygen Analysis q_elements->oxygen Oxygen combustion Use Dynamic Flash Combustion Analyzer with Fluorine Adsorber chn->combustion q_f_sensitivity High Sensitivity Required? fluorine->q_f_sensitivity pyrolysis Use Pyrolysis Analyzer oxygen->pyrolysis icpms Use ICP-MS (Requires Digestion) q_f_sensitivity->icpms Yes schoniger Use Schöniger Flask Combustion q_f_sensitivity->schoniger No

Caption: Decision tree for selecting the appropriate elemental analysis method.

Conclusion and Recommendations

The accurate elemental analysis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol is an achievable but non-trivial task that requires careful consideration of the compound's reactive nature.

  • For C, H, and N analysis, dynamic flash combustion is the undisputed benchmark for precision and speed. However, it is imperative to employ a fluorine adsorbent within the combustion tube to protect the instrument and ensure accurate hydrogen values.

  • For Fluorine analysis, the choice is dictated by laboratory capabilities. The Schöniger flask method is a reliable, low-cost option suitable for routine quality control, provided the protocol is carefully followed to avoid known interferences. For research-grade accuracy, high sensitivity, or impurity analysis, ICP-MS is the superior method, with indirect determination via BaF⁺ formation offering a robust pathway to overcome fluorine's inherent analytical challenges.

Ultimately, all methods must be rigorously validated against Certified Reference Materials to establish trustworthiness and ensure that the data generated is a true and accurate reflection of the compound's elemental composition, safeguarding the integrity of the drug development process. [2][3]

References

  • Caroli, S., et al. (1998). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 13(12), 1251-1256. [Online] Available at: [Link]

  • Elementar. Elemental analysis: operation & applications. [Online] Available at: [Link]

  • Belcher, R., et al. (1965). Interference of carbon dioxide, resulting from the schöniger flask combustion of organofluorine compounds, in the titrimetric determination of fluorine. The Analyst, 90(1071), 374-375. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Online] Available at: [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Online] Available at: [Link]

  • Wikipedia. Combustion analysis. [Online] Available at: [Link]

  • Venzago, C., et al. (2019). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). ResearchGate. [Online] Available at: [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Online] Available at: [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Online] Available at: [Link]

  • Lucideon. ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. [Online] Available at: [Link]

  • Pharmaceutical Technology. (2013). Elemental Impurity Analysis. [Online] Available at: [Link]

  • Sema Quality Solutions. Validation Of Analytical Methods For Pharmaceutical Analysis. [Online] Available at: [Link]

  • Swarts, F. (1937). Quantitative determination of fluorine in organic compounds. Industrial & Engineering Chemistry Analytical Edition, 9(3), 105-111. [Online] Available at: [Link]

  • Bentham Science Publishers. (2022). Oxygen Flask Combustion Method. [Online] Available at: [Link]

  • SlideShare. (2017). Oxygen flask combustion method ppt.pdf. [Online] Available at: [Link]

  • Reddit. (2019). ICP-MS for detection of organic halogens (Br and I). [Online] Available at: [Link]

  • PubChem. 3-(5-Ethyl-2,4-difluorophenyl)-1,2-oxazol-5-amine. [Online] Available at: [Link]

  • International Atomic Energy Agency. Reference Materials. [Online] Available at: [Link]

  • ESSLAB. Organic Certified Reference Materials. [Online] Available at: [Link]

  • Elementar. Measurement Standards and Reference Materials - vario EL - Organic Analysis. [Online] Available at: [Link]

  • Clark, H.S. (1951). Determination of fluorine in organic compounds: Microcombustion method. Analytical Chemistry, 23(4), 659-661. [Online] Available at: [Link]

  • Agilent. Elemental Inorganic Standards. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. 3-(2,4-difluorophenyl)benzoic Acid Properties. [Online] Available at: [Link]

  • PubChem. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. [Online] Available at: [Link]

  • Zhuravlev, F. (2015). FLUORINATED HETEROCYCLIC COMPOUNDS. [Online] Available at: [Link]

  • Shah, F.H., et al. (2022). Synthesis, Characterization and In Silico Biological and Anticancer Activity of 3-(2-Fluorophenyl)-N-(4-Fluorophenyl)- 7H- [5][6][14]Triazolo[3,4-b] [5][6][15]Thiadiazin-6-Amine. Chiang Mai Journal of Science, 49(2), 377-386. [Online] Available at: [Link]

  • Analytica World. (2007). Accurate elemental (CHN) analysis of perfluorinated compounds. [Online] Available at: [Link]

  • Vaickelioniene, R., et al. (2022). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 12(1), 8565. [Online] Available at: [Link]

  • Molecules. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. [Online] Available at: [Link]

  • Rev. Chim. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Online] Available at: [Link]

  • Organic & Biomolecular Chemistry. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Online] Available at: [Link]

  • ResearchGate. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. [Online] Available at: [Link]

  • National Institutes of Health. 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole. [Online] Available at: [Link]

  • Kaunas University of Technology. (2020). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. [Online] Available at: [Link]

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Safety & Regulatory Compliance

Safety

3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol: Safe Handling &amp; Disposal Protocol

Executive Summary & Chemical Profile 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol (CAS: 1188090-66-5) is a specialized pharmaceutical intermediate. Unlike generic organic waste, this compound presents two specific disposal cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol (CAS: 1188090-66-5) is a specialized pharmaceutical intermediate. Unlike generic organic waste, this compound presents two specific disposal challenges: acidity (due to the enolic isoxazol-5-ol moiety) and halogenation (stable C-F bonds).

Improper disposal into non-halogenated waste streams or sanitary sewers risks regulatory non-compliance (EPA RCRA/EU Waste Framework) and damage to standard catalytic oxidizers due to hydrogen fluoride (HF) generation.

Chemical Identity & Properties
ParameterDataOperational Implication
CAS Number 1188090-66-5Use for waste manifesting.
Molecular Formula C₉H₅F₂NO₂High Fluorine content requires scrubbing during incineration.
Acidity (pKa) ~5.5 - 6.5 (Estimated)Acidic. Do not mix with strong bases (e.g., NaOH, NaH) in sealed containers; risk of pressure buildup.
Physical State Solid (Powder)Dust inhalation hazard; requires particulate respirator (N95/P3).
Solubility DMSO, MethanolSoluble waste must be treated as Halogenated Solvent Waste .
Waste Segregation Protocol (The "Why" and "How")

Core Directive: This compound must NEVER be disposed of in "General Organic" or "Non-Halogenated" waste streams.

The Mechanism of Hazard
  • Halogenation: Upon combustion, the difluorophenyl group releases Hydrogen Fluoride (HF). Standard municipal incinerators or non-halogenated waste kilns are not lined to withstand HF corrosion, nor do they possess the calcium/sodium scrubbers required to neutralize the gas.

  • Bioactivity: As a pharmacophore scaffold, this compound should be treated as a bioactive agent. It must not leach into groundwater.

Segregation Decision Tree

Below is the logical workflow for categorizing waste containing this compound.

WasteSegregation Start Waste Generation: 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure or Contaminated Debris) StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPath Segregate into Solid Hazardous Waste Drum Solid->SolidPath SolventCheck Is Solvent Halogenated? (e.g., DCM) or Non-Halogenated (e.g., MeOH)? Liquid->SolventCheck LiquidPath Classify Entire Mixture as: HALOGENATED SOLVENT WASTE SolventCheck->LiquidPath Regardless of solvent type, solute makes it halogenated Labeling Labeling Requirement: 'Contains Fluorinated Organics' 'Acidic Organic' SolidPath->Labeling LiquidPath->Labeling

Figure 1: Decision logic for segregating fluorinated isoxazole waste. Note that even if dissolved in methanol (non-halogenated), the presence of the solute mandates a "Halogenated" classification.

Detailed Disposal Procedures
A. Solid Waste (Pure Compound, Weighing Boats, Contaminated PPE)

Container: Wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk. Protocol:

  • Double Bagging: Place the solid waste inside a clear polyethylene bag (minimum 2 mil thickness). Seal with a zip tie or tape.

  • Secondary Containment: Place the sealed bag into the HDPE drum.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Solid Debris contaminated with 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol."

    • Hazard Checkbox: Toxic, Irritant.[1]

B. Liquid Waste (Mother Liquors, Wash Solvents)

Container: HDPE or Fluorinated HDPE Jerrycan (Carboy). Compatibility Warning: Ensure the waste container does not contain strong bases (e.g., waste from a sodium hydride reaction). The acidic proton on the isoxazole ring can react to release heat or gas. Protocol:

  • pH Check: If the waste stream is highly acidic (pH < 2) due to other reagents, neutralize to pH 5–9 before adding to the halogenated solvent drum to prevent drum degradation, unless the drum is specifically rated for corrosive organics.

  • Transfer: Use a funnel with a splash guard.

  • Labeling:

    • Stream:Halogenated Organic Waste .[2][3][4][5]

    • Constituents: List the solvent (e.g., "Methanol 95%") AND the solute ("3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol 5%").

Final Destruction Method (Incineration)

The only acceptable final disposal method for this compound is High-Temperature Incineration with Acid Gas Scrubbing .

Why this matters: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Incomplete combustion at lower temperatures (standard medical waste autoclaving or low-temp burning) can result in the formation of fluorinated toxic byproducts or release of untreated HF gas.

The Destruction Lifecycle

IncinerationCycle Lab Lab Waste Collection (Halogenated Stream) Transport HazMat Transport (UN 2811 / UN 2924) Lab->Transport PrimaryChamber Primary Combustion (Rotary Kiln > 1000°C) Transport->PrimaryChamber SecondaryChamber Secondary Combustion (> 1200°C, 2 sec residence) PrimaryChamber->SecondaryChamber Volatilized Gases Ash Inert Ash (Fluoride Salts) PrimaryChamber->Ash Solids Scrubber Wet Scrubber (CaCO3 / NaOH Spray) SecondaryChamber->Scrubber Acid Gases (HF, NOx) Stack Clean Emission (CO2, H2O, N2) Scrubber->Stack

Figure 2: The required destruction path. Note the critical "Scrubber" stage which neutralizes the HF gas generated by the fluorine atoms.

Emergency Spill Procedures

In the event of a spill of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a P95/P100 respirator if powder is airborne.

  • Containment (Solid): Gently cover the spill with wet paper towels to prevent dust generation. Scoop into a bag.

  • Containment (Liquid): Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Scrub the surface with a mild detergent and water. The isoxazol-5-ol is likely soluble in basic aqueous solutions (due to acidity), so a dilute sodium carbonate solution wipe-down is effective for final cleaning.

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (see Section 3A).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28951583, 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Best Demonstrated Available Technologies (BDAT) for Halogenated Organic Wastes. RCRA Regulations 40 CFR Part 268. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive framework for handling 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol, a crucial compound in many research and development pipelines. Our approach is built on a deep understanding of the material's specific hazards, ensuring that every procedural step is a self-validating system of safety.

The core principle of laboratory safety is not just to follow rules, but to understand the causality behind them. This document provides the essential, immediate safety and logistical information you need, grounded in authoritative data, to build a safe and efficient workflow.

Hazard Profile: Understanding the Risks

3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol is a compound that demands respect. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the specific protective measures we must employ. A Safety Data Sheet (SDS) classifies this chemical with several key hazards.[1] Understanding these classifications is the first step in mitigating risk.

Hazard ClassificationGHS CodeDescription & Immediate Implication
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2] This underscores the need to prevent any hand-to-mouth contact and prohibits eating, drinking, or smoking in the handling area.[3]
Skin Irritation H315Causes skin irritation.[1][4] Direct contact can lead to inflammation and discomfort, making chemical-resistant gloves and full body coverage essential.
Serious Eye Irritation H319Causes serious eye irritation.[1][4] This is a critical hazard, as splashes can cause significant, potentially lasting damage. Standard safety glasses are insufficient.
Specific Target Organ Toxicity H335May cause respiratory irritation.[1] Inhalation of dust or aerosols can irritate the respiratory tract, mandating the use of engineering controls like a fume hood.

Core Protective Equipment: A Causality-Driven Approach

The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the identified hazards. Each piece of equipment serves a specific purpose tied directly to the chemical's properties.

Eye and Face Protection: The Non-Negotiable Barrier

Given the H319 classification for serious eye irritation, robust eye protection is paramount.[1][4]

  • Mandatory: Tightly-sealed chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required.[5][6] These provide a 360-degree seal around the eyes, protecting against splashes, dust, and vapors in a way that standard safety glasses cannot.

  • Recommended for High-Risk Tasks: When handling larger quantities (>50g) or performing operations with a high potential for splashing (e.g., transfers, solution preparations), a full-face shield must be worn in addition to chemical splash goggles.[6][7] The goggles provide the primary seal, while the shield protects the rest of the face.

Hand Protection: Preventing Dermal Exposure

To counteract the H315 skin irritation hazard, chemical-resistant gloves are mandatory.[1]

  • Glove Type: Nitrile gloves are the preferred choice for incidental contact.[8] They offer good resistance to a range of chemicals and are a suitable primary barrier. For prolonged contact or immersion, consult a manufacturer-specific glove compatibility chart.

  • Best Practices: Always inspect gloves for tears or punctures before use.[9] Employ the proper glove removal technique (without touching the outer surface) to prevent cross-contamination.[9] After removing gloves, hands must be washed thoroughly with soap and water.[1][2]

Body Protection: Shielding Against Contamination

A professional, clean lab coat must be worn and kept fully fastened at all times.[6][8] This serves as a removable barrier between you and any potential contamination.

  • Minimum Attire: Full-length pants and closed-toe shoes are the minimum required attire for any laboratory work.[6]

  • Enhanced Protection: For tasks involving significant quantities of the material, consider wearing a chemically resistant apron over the lab coat.[8]

Respiratory Protection: The Importance of Engineering Controls

The H335 warning for respiratory irritation means that engineering controls are the primary method of protection.[1]

  • Primary Control: All handling of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol powder must be conducted within a certified chemical fume hood.[1] This ensures that any dust or aerosols are effectively captured and vented away from your breathing zone.

  • Secondary Control: If a risk assessment determines that engineering controls are insufficient, a NIOSH-approved respirator may be required.[10] This should only be done after a formal hazard assessment by safety professionals.

Operational Plan: A Step-by-Step Safety Workflow

Adherence to a strict operational sequence minimizes the risk of exposure and contamination. The following workflow should be adopted for all procedures involving this compound.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Confirm Fume Hood is Operational B 2. Assemble All Necessary Materials A->B C 3. Don Required PPE (Gown, Goggles, Gloves) B->C D 4. Perform All Handling Inside Fume Hood C->D E 5. Weigh and Transfer Compound Carefully D->E F 6. Securely Seal Primary Container E->F G 7. Decontaminate Work Surface and Equipment F->G H 8. Dispose of Waste in Labeled Container G->H I 9. Doff PPE in Correct Order (Gloves Last) H->I J 10. Wash Hands Thoroughly I->J

Caption: Standard workflow for safely handling 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol.

Emergency & Disposal Plans

Immediate First Aid Protocol

In the event of an accidental exposure, time is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][11]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, seek medical advice.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[3]

  • Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[1] Rinse mouth.[3]

Spill Response

For any spills, ensure personal safety first.

  • Evacuate non-essential personnel from the immediate area.

  • Ensure you are wearing the full complement of PPE described above (goggles, face shield, gloves, lab coat).

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1] Do not use combustible materials.

  • Carefully sweep or scoop the absorbed material into a suitable, sealable, and clearly labeled waste container.[2]

  • Decontaminate the spill area thoroughly.

Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and materials used for spill cleanup that have come into contact with the chemical are considered hazardous waste.

  • Containment: Place all chemical waste and contaminated materials into a suitable, closed, and clearly labeled hazardous waste container.[2][3]

  • Disposal: All waste must be disposed of via a licensed professional waste disposal service, in strict accordance with all local, state, and federal environmental regulations.[11][12] Do not discharge into the environment or sewer systems.[1]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you build a foundation of safety that protects both the researcher and the integrity of the research itself.

References

  • Title: SAFETY DATA SHEET - N-(2,4-Difluorophenyl)thiourea Source: Thermo Fisher Scientific URL: [Link]

  • Title: Safety Data Sheet - 3-[2-(4-Fluorophenyl)-4-oxopyrazolo-[1,5-a]pyrazin-5(4H)-yl]propanoic acid Source: Angene Chemical URL: [Link]

  • Title: Protective Equipment | Plant Protection Source: Albert Kerbl GmbH URL: [Link]

  • Title: Personal Protective Equipment Requirements for Laboratories Source: Environmental Health and Safety, University of Washington URL: [Link]

  • Title: Personal Protective Equipment Selection Guide Source: University of California, Santa Barbara URL: [Link]

  • Title: Personal protective equipment in your pharmacy Source: Alberta College of Pharmacy URL: [Link]

  • Title: 8 Types of PPE to Wear When Compounding Hazardous Drugs Source: Provista URL: [Link]

  • Title: SAFETY DATA SHEET - THIDIAZURON Source: INDOFINE Chemical Company, Inc. URL: [Link]

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